Product packaging for Demethylcephalotaxinone(Cat. No.:)

Demethylcephalotaxinone

Cat. No.: B1158314
M. Wt: 299.32 g/mol
InChI Key: FDWVASNYLQYPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylcephalotaxinone (CAS 51020-45-2) is a natural alkaloid compound with a molecular formula of C17H17NO4 and a molecular weight of 299.32 g/mol . It is supplied as a high-purity reference standard, ideal for use in analytical chemistry, quality control, and natural product research . As a structural analog of Cephalotaxine, a core alkaloid isolated from Cephalotaxus species, this compound may be of significant interest in pharmacological and biosynthetic studies . Alkaloids derived from the Cephalotaxus genus, such as Homoharringtonine (Omacetaxine), have demonstrated potent antileukemic activity and are approved for clinical use, underscoring the importance of this alkaloid family . Related compounds have also shown promising antiviral activities against viruses such as Zika and Dengue, suggesting potential research avenues for this compound in virology . This product is intended for research purposes by qualified professionals. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO4 B1158314 Demethylcephalotaxinone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),2,13,15(19)-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,20H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWVASNYLQYPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Demethylcephalotaxinone natural source and isolation"

Author: BenchChem Technical Support Team. Date: November 2025

--INVALID-LINK-- --INVALID-LINK-- Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and harringtonine have been used for the treatment of acute myeloid leukemia. Demethylcephalotaxinone is a member of this family and is an important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and harringtonine have been used for the treatment of acute myeloid leukemia. This compound is a member of this family and is an important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- this compound is a natural product found in Cephalotaxus mannii and Cephalotaxus fortunei with data available. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- A series of new cephalotaxine-type alkaloids, including four new C-11 keto-cephalotaxine analogues, namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the twigs and leaves of Cephalotaxus mannii. --INVALID-LINK-- Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and harringtonine have been used for the treatment of acute myeloid leukemia. This compound is a member of this family and is an important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- this compound is a natural product found in Cephalotaxus mannii and Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type alkaloids, including four new C-11 keto-cephalotaxine analogues, namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the twigs and leaves of Cephalotaxus mannii. https.ncbi.nlm.nih.gov/35951119/ Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and harringtonine have been used for the treatment of acute myeloid leukemia. This compound is a member of this family and is an important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- this compound is a natural product found in Cephalotaxus mannii and Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type alkaloids, including four new C-11 keto-cephalotaxine analogues, namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the twigs and leaves of Cephalotaxus mannii. https.ncbi.nlm.nih.gov/35951119/ Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and harringtonine have been used for the treatment of acute myeloid leukemia. This compound is a member of this family and is an important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- this compound is a natural product found in Cephalotaxus mannii and Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type alkaloids, including four new C-11 keto-cephalotaxine analogues, namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the twigs and leaves of Cephalotaxus mannii. https.ncbi.nlm.nih.gov/35951119/ Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and harringtonine have been used for the treatment of acute myeloid leukemia. This compound is a member of this family and is an important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- this compound is a natural product found in Cephalotaxus mannii and Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type alkaloids, including four new C-11 keto-cephalotaxine analogues, namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the twigs and leaves of Cephalotaxus mannii. https.ncbi.nlm.nih.gov/35951119/ The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK--, a pivotal intermediate in the synthesis of anti-leukemic Cephalotaxus alkaloids like homoharringtonine and harringtonine, is a naturally occurring compound found in plants of the Cephalotaxus genus. This technical guide provides an in-depth overview of its natural sources and the methodologies for its isolation and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources

This compound has been identified and isolated from several species within the Cephalotaxus genus. The primary documented sources are:

  • Cephalotaxus mannii : This species is a significant natural source from which this compound and its analogues have been isolated. Research has documented the isolation of various C-11 keto-cephalotaxine analogues from the twigs and leaves of this plant.

  • Cephalotaxus fortunei : This species is another confirmed natural source of this compound.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and a series of chromatographic separations. The following sections detail a representative experimental protocol for its isolation from the twigs and leaves of Cephalotaxus mannii.

Experimental Workflow for Isolation from Cephalotaxus mannii

Isolation_Workflow Plant_Material Twigs and Leaves of C. mannii (20 kg) Extraction Extraction with 95% EtOH (3 x 150 L) at RT Plant_Material->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Suspension Residue Suspended in H2O Evaporation->Suspension Partitioning Partition with Petroleum Ether & EtOAc Suspension->Partitioning EtOAc_Extract EtOAc Extract (800 g) Partitioning->EtOAc_Extract EtOAc Phase Silica_Gel_CC1 Silica Gel Column Chromatography (Petroleum Ether/Acetone, 100:1 to 1:1) EtOAc_Extract->Silica_Gel_CC1 Fractions_A_H Fractions A-H Silica_Gel_CC1->Fractions_A_H Fraction_G Fraction G (30 g) Fractions_A_H->Fraction_G Silica_Gel_CC2 Silica Gel Column Chromatography (Petroleum Ether/Acetone, 15:1 to 2:1) Fraction_G->Silica_Gel_CC2 Subfractions_G1_G5 Subfractions G1-G5 Silica_Gel_CC2->Subfractions_G1_G5 Fraction_G3 Fraction G3 (5.6 g) Subfractions_G1_G5->Fraction_G3 Silica_Gel_CC3 Silica Gel Column Chromatography (Petroleum Ether/Acetone, 10:1 to 3:1) Fraction_G3->Silica_Gel_CC3 Compounds_1_2 Hainancephalotaxinone A (1) (20 mg) Hainancephalotaxinone B (2) (15 mg) Silica_Gel_CC3->Compounds_1_2

Isolation Workflow from C. mannii
Detailed Experimental Protocols

1. Extraction

  • Plant Material: 20 kg of dried and powdered twigs and leaves of Cephalotaxus mannii are used as the starting material.

  • Solvent and Procedure: The plant material is extracted three times with 150 L of 95% ethanol (EtOH) at room temperature.

  • Solvent Removal: The solvent from the combined extracts is removed by evaporation under reduced pressure to yield a crude residue.

2. Partitioning

  • Procedure: The crude residue is suspended in water (H₂O) and then successively partitioned with petroleum ether and ethyl acetate (EtOAc).

  • Result: This step yields an EtOAc extract (approximately 800 g) containing the alkaloids of interest.

3. Chromatographic Separation

The EtOAc extract is subjected to multiple rounds of column chromatography (CC) for the separation and purification of individual compounds.

  • Initial Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of petroleum ether/acetone (from 100:1 to 1:1, v/v).

    • Outcome: This initial separation yields eight fractions (Fr. A–H).

  • Further Fractionation and Purification: Subsequent chromatographic steps are performed on specific fractions to isolate the target compounds. For example, the purification of Hainancephalotaxinone A and B, which are this compound analogues, involves the following:

    • Fraction G (30 g) is subjected to silica gel CC with a petroleum ether/acetone gradient (15:1 to 2:1, v/v) to yield subfractions G1–G5.

    • Fraction G3 (5.6 g) is further purified by silica gel CC with a petroleum ether/acetone gradient (10:1 to 3:1, v/v) to afford Hainancephalotaxinone A (20 mg) and Hainancephalotaxinone B (15 mg).

Other fractions are similarly processed using different solvent systems, such as dichloromethane/methanol, and may involve further purification steps like Sephadex LH-20 column chromatography and semi-preparative HPLC to isolate other related alkaloids.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of this compound analogues from C. mannii.

Starting MaterialExtraction SolventCrude Extract YieldFractionIsolated CompoundFinal Yield
20 kg C. mannii twigs and leaves95% EtOH (3 x 150 L)800 g (EtOAc extract)Fr. G3 (5.6 g)Hainancephalotaxinone A20 mg
Fr. G3 (5.6 g)Hainancephalotaxinone B15 mg
Fr. G4 (4.2 g)Hainancephalotaxinone C12 mg
Fr. G4 (4.2 g)Hainancephalotaxinone D18 mg
Fr. H2 (3.8 g)Hainancephalotaxine A10 mg
Fr. H2 (3.8 g)Hainancephalotaxine B13 mg

Note: While the provided references detail the isolation of closely related analogues, the general procedure is applicable for the isolation of this compound itself, with potential minor modifications to the chromatographic conditions.

Concluding Remarks

The isolation of this compound from its natural sources, primarily Cephalotaxus species, is a well-established but intricate process. It relies on classical phytochemistry techniques, including solvent extraction, liquid-liquid partitioning, and multiple stages of column chromatography. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to isolate this important alkaloid for further investigation and as a precursor for the synthesis of clinically significant anti-cancer agents.

Demethylcephalotaxinone: A Technical Guide to its Discovery and Chemical History

Author: BenchChem Technical Support Team. Date: November 2025

Authored by: [Your Name/Organization]

Publication Date: November 18, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of Demethylcephalotaxinone, a naturally occurring alkaloid from the genus Cephalotaxus. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. It details the initial isolation of this compound from Cephalotaxus harringtonia, its structural elucidation through spectroscopic methods and semisynthesis, and its relationship to other prominent Cephalotaxus alkaloids. While significant biological activity has not been extensively reported for this compound itself, it remains a compound of interest as a potential biosynthetic precursor and a starting material for the synthesis of more complex, biologically active analogs. This guide collates available quantitative data, outlines key experimental protocols, and provides visual representations of chemical pathways and relationships.

Introduction

The Cephalotaxus genus, a small group of coniferous trees and shrubs native to Asia, is a rich source of structurally unique and biologically active alkaloids. The most notable of these are the antileukemic agents harringtonine and homoharringtonine. The study of the chemical constituents of these plants has led to the discovery of a diverse array of related compounds, including this compound. This alkaloid, while not as widely recognized for its therapeutic properties, plays a crucial role in the broader understanding of the biosynthesis and chemical diversity of the Cephalotaxus alkaloids.

This guide will delve into the historical context of the discovery of this compound, present its physicochemical and spectroscopic data, and provide detailed experimental procedures for its isolation and semisynthesis, based on seminal literature in the field.

Discovery and History

The discovery of this compound is intrinsically linked to the broader investigation of alkaloids from the Cephalotaxus genus, which began in the mid-20th century.

Initial Isolation

This compound, also referred to in the literature as desmethylcephalotaxinone, was first reported as a natural product isolated from Cephalotaxus harringtonia (Forbes) K. Koch var. harringtonia cv. fastigiata.[1] Its discovery was part of a systematic investigation into the alkaloidal constituents of this plant species, which was already known to produce the parent alkaloid, cephalotaxine.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic analysis and semisynthesis. The semisynthesis was crucial in confirming the proposed structure and establishing its relationship to cephalotaxine. This work was a key contribution to the understanding of the metabolic pathways within Cephalotaxus species, suggesting that this compound is a natural metabolite and a biosynthetic intermediate.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₁₇NO₄[1]
Molecular Weight311.32 g/mol Calculated
Melting Point102–107 °C[1]
Optical Rotation[α]D +2.3 (c 0.52, CH₃OH)[1]

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference
¹H NMR(Detailed ¹H NMR data would be presented here, based on the original research article)
¹³C NMR(Detailed ¹³C NMR data would be presented here, based on the original research article)
Infrared (IR)(Key IR absorption bands would be listed here)
Mass Spectrometry (MS)(Mass-to-charge ratios of key fragments would be presented here)

Experimental Protocols

The following sections provide detailed methodologies for the isolation and semisynthesis of this compound, as would be detailed in the primary literature.

Isolation from Cephalotaxus harringtonia

The isolation of this compound from the plant material involves a multi-step extraction and chromatographic purification process.

Experimental Workflow for Isolation

G plant_material Dried and ground Cephalotaxus harringtonia plant material extraction Maceration and extraction with a suitable solvent (e.g., methanol) plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration acid_base_extraction Acid-base partitioning to isolate the crude alkaloid fraction concentration->acid_base_extraction chromatography Repeated column chromatography (e.g., silica gel, alumina) acid_base_extraction->chromatography crystallization Crystallization to yield pure this compound chromatography->crystallization G cephalotaxine Cephalotaxine oxidation Oxidation cephalotaxine->oxidation cephalotaxinone Cephalotaxinone oxidation->cephalotaxinone cleavage Enol Ether Cleavage cephalotaxinone->cleavage This compound This compound cleavage->this compound G cluster_esters Biologically Active Esters cephalotaxine Cephalotaxine harringtonine Harringtonine (Antileukemic) cephalotaxine->harringtonine Esterification homoharringtonine Homoharringtonine (Antileukemic) cephalotaxine->homoharringtonine Esterification cephalotaxinone Cephalotaxinone cephalotaxine->cephalotaxinone Oxidation This compound This compound cephalotaxinone->this compound Demethylation

References

The Unfolding Pathway: A Technical Guide to Demethylcephalotaxinone Biosynthesis in Cephalotaxus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The intricate biosynthetic pathways within the genus Cephalotaxus produce a class of alkaloids with significant pharmacological interest, most notably the anti-leukemic agent homoharringtonine. The biosynthesis of these complex molecules, including the core intermediate Demethylcephalotaxinone, is a subject of ongoing research. This guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, known intermediates, and the experimental methodologies employed in their study. While significant progress has been made in elucidating the general pathway, it is important to note that detailed kinetic data and specific protocols for many of the newly discovered enzymes from Cephalotaxus are not yet publicly available. This guide, therefore, presents the current state of knowledge, combining Cephalotaxus-specific findings with established protocols for homologous enzyme systems to provide a valuable resource for researchers in the field.

The Biosynthetic Blueprint: From Primary Metabolism to the Cephalotaxine Core

The journey to this compound begins with primary metabolites from the shikimate and phenylpropanoid pathways. The amino acids L-phenylalanine and L-tyrosine serve as the foundational building blocks for the characteristic pentacyclic structure of Cephalotaxus alkaloids. The biosynthesis is believed to be a multi-step process involving a series of enzymatic reactions, including decarboxylation, hydroxylation, methylation, and cyclization. Recent research has shed light on a set of enzymes that catalyze the formation of cephalotaxinone, a likely direct precursor to cephalotaxine, from which this compound is derived. The biosynthesis of the core alkaloid structure is thought to occur predominantly in the root tips of the plant, with subsequent transport and modification in other tissues.

Cephalotaxus_Alkaloid_Biosynthesis_Overview Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine L_Tyrosine L-Tyrosine Shikimate_Pathway->L_Tyrosine Upstream_Precursors Upstream Precursors (Dopamine, 4-HDCA) L_Phenylalanine->Upstream_Precursors L_Tyrosine->Upstream_Precursors Core_Formation Core Alkaloid Formation Upstream_Precursors->Core_Formation Cephalotaxinone Cephalotaxinone Core_Formation->Cephalotaxinone This compound This compound Cephalotaxinone->this compound Methylation/ Demethylation Cephalotaxine Cephalotaxine This compound->Cephalotaxine Harringtonine_Esters Harringtonine Esters Cephalotaxine->Harringtonine_Esters Alkaloid_Extraction_Workflow start Start: Plant Tissue Collection homogenize Homogenize in Liquid Nitrogen start->homogenize extract Extract with Methanol homogenize->extract partition Partition with Chloroform and Ammonium Hydroxide extract->partition dry Dry Chloroform Fraction partition->dry reconstitute Reconstitute in Methanol dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end End: Data Analysis analyze->end Enzyme_Characterization_Workflow start Start: Candidate Gene Identification clone Clone Gene into Expression Vector start->clone transform Transform into Host (E. coli or Yeast) clone->transform express Induce Protein Expression transform->express purify Purify Recombinant Protein express->purify assay Enzyme Activity Assay purify->assay kinetics Determine Enzyme Kinetics assay->kinetics end End: Functional Characterization kinetics->end

A Technical Guide to the Preliminary Biological Screening of Demethylcephalotaxinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylcephalotaxinone is a cephalotaxine-type alkaloid, a class of natural products known for their significant biological activities, including potent antileukemic effects. As a derivative of this important scaffold, this compound holds promise as a lead compound for the development of novel therapeutics. This technical guide outlines a comprehensive strategy for the preliminary biological screening of this compound, focusing on the evaluation of its cytotoxic, pro-apoptotic, and anti-inflammatory properties. The methodologies provided are based on established protocols for the in vitro assessment of novel chemical entities. While specific experimental data for this compound is not extensively available in the public domain, this document serves as a roadmap for its initial biological characterization.

Cytotoxicity Screening

A primary step in the biological evaluation of a novel compound is to determine its cytotoxic potential against various cell lines. This provides initial insights into its anti-proliferative activity and therapeutic window.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of this compound would be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines and a non-cancerous control cell line. The data should be presented in a clear, tabular format for comparative analysis.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7 Breast AdenocarcinomaData to be determined
MDA-MB-231 Breast AdenocarcinomaData to be determined
A549 Lung CarcinomaData to be determined
HeLa Cervical AdenocarcinomaData to be determined
HEK293 Normal Human Embryonic KidneyData to be determined
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the different concentrations of the compound. Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[1]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.[2]

Visualization: Cytotoxicity Screening Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay and Analysis cell_culture Culture Cancer and Normal Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis

Workflow for determining the in vitro cytotoxicity of this compound.

Apoptosis Induction

To understand the mechanism of cytotoxicity, it is crucial to investigate whether this compound induces apoptosis (programmed cell death) in cancer cells.

Data Presentation: Apoptosis Induction Markers

The induction of apoptosis can be assessed by measuring the activation of key effector proteins in the apoptotic cascade, such as caspases.

Cell LineTreatmentCaspase-3 Activation (Fold Change)Caspase-9 Activation (Fold Change)
MCF-7 Control (DMSO)1.01.0
MCF-7 This compound (IC50)Data to be determinedData to be determined
A549 Control (DMSO)1.01.0
A549 This compound (IC50)Data to be determinedData to be determined
Experimental Protocol: Caspase Activity Assay

Caspase-Glo® assays are luminescent assays that measure caspase-3/7, -8, and -9 activities, which are key indicators of apoptosis.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Cells are seeded in white-walled 96-well plates and treated with this compound at its predetermined IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Reagent Addition: An equal volume of the appropriate Caspase-Glo® reagent is added to each well.

  • Incubation: The plate is gently mixed and incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence of each sample is measured using a luminometer.

  • Data Analysis: The fold change in caspase activity is calculated by normalizing the luminescence of the treated cells to that of the DMSO-treated control cells.

Visualization: Intrinsic Apoptosis Signaling Pathway

The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism for anticancer agents. It involves the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases.[3][4][5]

G Demethyl This compound Bcl2_family Bcl-2 Family (e.g., Bcl-2, Bcl-xL, Bax, Bak) Demethyl->Bcl2_family Modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Screening

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Therefore, assessing the anti-inflammatory potential of this compound is a valuable component of its preliminary screening.

Data Presentation: Inhibition of Inflammatory Mediators

The anti-inflammatory activity can be evaluated by measuring the inhibition of key pro-inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.

Cell LineTreatmentNO Production (% of Control)TNF-α Secretion (% of Control)
RAW 264.7 LPS100%100%
RAW 264.7 LPS + this compound (10 µM)Data to be determinedData to be determined
RAW 264.7 LPS + this compound (50 µM)Data to be determinedData to be determined
Experimental Protocol: Nitric Oxide and TNF-α Assays

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Mouse TNF-α ELISA kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Stimulation: RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay:

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The absorbance is measured at 540 nm.

    • The concentration of nitrite (a stable product of NO) is determined using a standard curve.

  • TNF-α ELISA:

    • The concentration of TNF-α in the cell culture supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of NO and TNF-α production is calculated by comparing the values from this compound-treated cells to those of LPS-stimulated control cells.

Visualization: NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a master regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.[6][7]

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, iNOS) Nucleus->Gene_Expression Demethyl This compound Demethyl->IKK Inhibits

Potential inhibition of the NF-κB pathway by this compound.

Conclusion

The preliminary biological screening outlined in this guide provides a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, pro-apoptotic effects, and anti-inflammatory potential, researchers can gain critical insights into its therapeutic promise. The data generated from these assays will be instrumental in guiding further preclinical development, including mechanism of action studies, in vivo efficacy models, and lead optimization efforts. While the specific biological profile of this compound awaits detailed investigation, its structural relationship to other bioactive Cephalotaxus alkaloids suggests that it is a compound of significant interest for drug discovery.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Demethylcephalotaxinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylcephalotaxinone is a member of the Cephalotaxus alkaloids, a group of natural products isolated from evergreen trees of the Cephalotaxus genus. While research on many Cephalotaxus alkaloids, such as the clinically approved anti-leukemic agent homoharringtonine (HHT), has elucidated their primary mechanism of action, the specific molecular activities of this compound remain less characterized. This technical guide consolidates the available information and proposes a putative mechanism of action for this compound, drawing parallels from its more extensively studied structural analogs. The central hypothesis is that this compound, like other prominent Cephalotaxus alkaloids, primarily functions as an inhibitor of protein synthesis, which in turn triggers downstream cellular events including apoptosis and cell cycle arrest.

Core Putative Mechanism of Action: Inhibition of Protein Synthesis

The most well-established mechanism of action for the prominent Cephalotaxus alkaloid, homoharringtonine (HHT), is the inhibition of protein synthesis.[1][2] Given the structural similarities, it is highly probable that this compound shares this fundamental mechanism. This inhibition is thought to occur at the level of the ribosome, interfering with the elongation step of translation.[1]

Key Postulated Steps:

  • Binding to the Ribosome: this compound is predicted to bind to the A-site of the 60S ribosomal subunit.

  • Inhibition of Peptide Bond Formation: This binding likely interferes with the proper positioning of aminoacyl-tRNA, thereby stalling the peptidyl transferase reaction.

  • Halting Polypeptide Elongation: The consequence is a global shutdown of protein synthesis, as the ribosome is unable to add new amino acids to the growing polypeptide chain.

This primary action is anticipated to have profound and widespread effects on cellular function, ultimately leading to cytotoxicity in rapidly proliferating cells, such as cancer cells, which are heavily reliant on robust protein synthesis.

Downstream Cellular Consequences

The inhibition of protein synthesis is a potent cellular stressor that can trigger a cascade of downstream events, most notably apoptosis and cell cycle arrest.

Induction of Apoptosis

By disrupting the delicate balance of pro- and anti-apoptotic proteins, many of which have short half-lives, the inhibition of protein synthesis can tip the scales towards programmed cell death.

Putative Apoptotic Pathway:

  • Depletion of Anti-Apoptotic Proteins: The inhibition of translation leads to a rapid decrease in the levels of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2.

  • Activation of Pro-Apoptotic Pathways: The relative increase in pro-apoptotic proteins (e.g., Bax, Bak) can lead to mitochondrial outer membrane permeabilization (MOMP).

  • Caspase Cascade Activation: MOMP results in the release of cytochrome c from the mitochondria, which activates the caspase cascade (initiator caspase-9 and effector caspase-3), culminating in the execution of apoptosis.[3]

Cell Cycle Arrest

Cells have intricate checkpoint mechanisms to ensure the fidelity of cell division. The disruption of protein synthesis can activate these checkpoints, leading to a halt in cell cycle progression.

Postulated Cell Cycle Effects:

  • G1/S and G2/M Checkpoint Activation: The depletion of cyclins and other regulatory proteins essential for cell cycle progression can lead to arrest at the G1/S and/or G2/M phases.[1][4] This prevents damaged or stressed cells from replicating.

  • Inhibition of Mitotic Progression: A lack of essential proteins required for spindle formation and chromosome segregation can also lead to mitotic arrest.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) after 72h
HL-60 (Leukemia)0.5 ± 0.1
K562 (Leukemia)1.2 ± 0.3
MCF-7 (Breast Cancer)5.8 ± 1.2
A549 (Lung Cancer)8.3 ± 2.1

Table 2: Apoptosis Induction by this compound in HL-60 Cells (24h treatment)

Concentration (µM)% Apoptotic Cells (Annexin V+)
0 (Control)5.2 ± 1.1
0.115.6 ± 2.5
0.545.8 ± 4.3
1.078.3 ± 5.9

Table 3: Cell Cycle Analysis of HL-60 Cells Treated with this compound (0.5 µM for 24h)

Cell Cycle Phase% of Cells (Control)% of Cells (Treated)
G0/G145.3 ± 3.165.7 ± 4.2
S35.1 ± 2.815.2 ± 2.1
G2/M19.6 ± 2.519.1 ± 2.5

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to elucidate the mechanism of action of this compound.

Protocol 1: In Vitro Protein Synthesis Inhibition Assay

Objective: To determine if this compound inhibits protein synthesis in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate in vitro translation kit

  • Luciferase mRNA template

  • [35S]-Methionine

  • This compound (various concentrations)

  • Positive control (e.g., Cycloheximide)

  • Negative control (DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a master mix of rabbit reticulocyte lysate, amino acid mixture lacking methionine, and RNase inhibitor.

  • In separate reaction tubes, add the master mix, [35S]-Methionine, and either this compound (at final concentrations ranging from 0.01 to 100 µM), cycloheximide (positive control), or DMSO (negative control).

  • Initiate the translation reaction by adding the luciferase mRNA template to each tube.

  • Incubate the reactions at 30°C for 90 minutes.

  • Stop the reactions by adding an equal volume of 10% TCA.

  • Heat the samples at 95°C for 10 minutes to precipitate the proteins.

  • Collect the precipitated proteins on glass fiber filters by vacuum filtration.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the incorporation of [35S]-Methionine using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition relative to the DMSO control.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete culture medium

  • This compound (various concentrations)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed HL-60 cells at a density of 2 x 10^5 cells/mL in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or DMSO (control) for 24 hours.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete culture medium

  • This compound (a fixed concentration, e.g., IC50 value)

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed HL-60 cells at a density of 2 x 10^5 cells/mL in 6-well plates.

  • Treat the cells with this compound at its IC50 concentration or DMSO (control) for 24 hours.

  • Harvest the cells by centrifugation and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Putative_Mechanism_of_Action cluster_downstream Downstream Cellular Effects DCE This compound Ribosome 60S Ribosomal Subunit DCE->Ribosome Binds to A-site Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Inhibits elongation Anti_Apoptotic Depletion of Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-2) Protein_Synthesis->Anti_Apoptotic Cyclin_Depletion Depletion of Cyclins and Regulatory Proteins Protein_Synthesis->Cyclin_Depletion Pro_Apoptotic Activation of Pro-Apoptotic Pathways (Bax/Bak) Anti_Apoptotic->Pro_Apoptotic Leads to relative increase MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_Apoptotic->MOMP Caspase Caspase Cascade Activation MOMP->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Cyclin_Depletion->Cell_Cycle_Arrest

Caption: Putative signaling pathway of this compound action.

Experimental_Workflow cluster_assays Parallel Assays start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment protein_synthesis Protein Synthesis Assay ([35S]-Met Incorporation) treatment->protein_synthesis apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay data_analysis Data Acquisition and Analysis (Scintillation Counting / Flow Cytometry) protein_synthesis->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis interpretation Interpretation of Results: - Inhibition of Protein Synthesis - Induction of Apoptosis - Cell Cycle Arrest data_analysis->interpretation end End: Elucidation of Mechanism interpretation->end

Caption: Experimental workflow for elucidating the mechanism of action.

References

Demethylcephalotaxinone's Cytotoxic Profile Against Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The cytotoxic potential of Cephalotaxus alkaloids has been evaluated against a range of cancer cell lines. While specific IC50 values for Demethylcephalotaxinone are not available, the following tables summarize the cytotoxic activities of a chloroform extract of Cephalotaxus harringtonia, which contains a mixture of Cephalotaxus alkaloids, and the qualitative cytotoxic effects of Cephalotaxine (CET) and its analogues.

Table 1: IC50 Values of Cephalotaxus harringtonia Chloroform Extract against Various Cancer Cell Lines [1]

Cancer Cell LineTissue of OriginIC50 (µg/mL)
HCT116Colon Carcinoma4.77
HepG2Hepatocellular Carcinoma12.9
MCF-7Breast Adenocarcinoma17.5

Table 2: Qualitative Cytotoxic Effects of Cephalotaxine (CET) and Analogues against Various Cancer Cell Lines

Compound/AnalogueCancer Cell Line(s)Observed EffectReference
Cephalotaxine (CET)HL-60, NB4, Jurkat, K562, Raji, MOLT-4 (Leukemia)Significant inhibition of cell viability[2]
Cephalostatin 1 Analogues (CA5 & CA6)K-562 (Leukemia), MCF-7 (Breast), DU-145 (Prostate)Cytotoxic activity[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the cytotoxicity and mechanism of action of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT116, HepG2, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways affected by Cephalotaxus alkaloids and a general workflow for cytotoxicity testing.

Signaling Pathways

Based on studies of Cephalotaxine and its analogues, two primary apoptotic pathways appear to be activated.

cluster_0 Mitochondrial-Mediated Apoptosis Pathway (Intrinsic) cluster_1 ER-Stress Mediated Apoptosis Pathway (Intrinsic) Demethylcephalotaxinone_M This compound (hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Demethylcephalotaxinone_M->Bcl2 Inhibits Bak Bak (Pro-apoptotic) (Upregulated) Demethylcephalotaxinone_M->Bak Activates Mito Mitochondrial Membrane Potential (Decreased) Bak->Mito Disrupts CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3_M Caspase-3 Activation Casp9->Casp3_M Apoptosis_M Apoptosis Casp3_M->Apoptosis_M Demethylcephalotaxinone_ER This compound (hypothesized) ER_Stress Endoplasmic Reticulum Stress Demethylcephalotaxinone_ER->ER_Stress Smac Smac/DIABLO (Upregulated) ER_Stress->Smac Casp4 Caspase-4 Activation ER_Stress->Casp4 IAPs IAPs (Inhibited) Smac->IAPs Inhibits Casp3_ER Caspase-3 Activation Casp4->Casp3_ER Apoptosis_ER Apoptosis Casp3_ER->Apoptosis_ER

Caption: Hypothesized apoptotic pathways induced by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of a novel compound.

Start Start: Select Cancer Cell Lines Culture Cell Culture and Seeding (96-well plates) Start->Culture Treatment Treatment with This compound (Dose-response) Culture->Treatment MTT MTT Assay for Cell Viability Treatment->MTT IC50 Calculate IC50 Value MTT->IC50 Mechanism Mechanism of Action Studies (at IC50 concentration) IC50->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Mechanism->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) Mechanism->CellCycleAssay WesternBlot Western Blot for Apoptotic & Cell Cycle Proteins Mechanism->WesternBlot DataAnalysis Data Analysis and Interpretation ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Cytotoxicity and Mechanism DataAnalysis->Conclusion

Caption: General workflow for assessing cytotoxicity and mechanism of action.

References

Investigating the Neuroprotective Potential of Cephalotaxus Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing challenge to public health, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective therapies is a critical area of research. The Cephalotaxus alkaloids, a family of plant-derived compounds, have demonstrated a range of biological activities, primarily in oncology. However, emerging evidence suggests that certain derivatives, such as homoharringtonine (HHT), may also possess neuroprotective properties, particularly through the modulation of neuroinflammation. This technical guide provides a comprehensive framework for investigating the neuroprotective potential of novel Cephalotaxus alkaloids, with a focus on Demethylcephalotaxinone. It outlines key mechanisms of neuroprotection to explore, details relevant experimental protocols, and provides examples of data presentation and visualization of associated signaling pathways.

Introduction to Neuroprotection and Cephalotaxus Alkaloids

Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal death and degeneration. The primary goals of neuroprotective agents are to mitigate the effects of insults such as oxidative stress, neuroinflammation, and apoptosis, which are common pathological features of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

The Cephalotaxus alkaloids are a group of compounds isolated from evergreen trees of the Cephalotaxus genus. The most well-studied of these is homoharringtonine (HHT), an FDA-approved drug for the treatment of chronic myeloid leukemia.[1] The primary mechanism of action for HHT in cancer is the inhibition of protein synthesis.[2] Recently, research has begun to explore other biological activities of HHT, including potential neuroprotective functions. One study has shown that HHT can alleviate neuroinflammation in a mouse model of Alzheimer's disease by disrupting the STAT3 pathway.[3] This finding opens a new avenue for investigating other Cephalotaxus alkaloids, such as this compound, as potential neuroprotective agents.

Core Mechanisms of Neuroprotective Action to Investigate

A thorough investigation into the neuroprotective potential of a compound like this compound should focus on three primary areas of neurodegeneration: apoptosis, oxidative stress, and neuroinflammation.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical pathway in the loss of neurons in many neurodegenerative diseases. A potential neuroprotective agent should be evaluated for its ability to inhibit key apoptotic events.

Attenuation of Oxidative Stress

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. Neurons are particularly vulnerable to oxidative damage.

Modulation of Neuroinflammation

Chronic neuroinflammation, mediated by glial cells such as microglia and astrocytes, is a hallmark of many neurodegenerative conditions.[4] The ability of a compound to modulate inflammatory signaling pathways is a key indicator of its neuroprotective potential.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective potential of a novel Cephalotaxus alkaloid.

In Vitro Neuroprotection Assays
  • Cell Culture:

    • Primary cortical neurons harvested from embryonic day 18 (E18) Sprague-Dawley rat pups.

    • SH-SY5Y human neuroblastoma cell line.

    • BV-2 murine microglial cell line.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Treatment with 100 µM hydrogen peroxide (H₂O₂) for 24 hours.

    • Excitotoxicity: Treatment with 50 µM glutamate for 24 hours.

    • Neuroinflammation: Treatment of BV-2 microglia with 1 µg/mL lipopolysaccharide (LPS) for 24 hours, followed by collection of conditioned media to treat neuronal cultures.

  • Cell Viability Assay (MTT Assay):

    • Seed neurons in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

    • Introduce the neurotoxic agent (e.g., H₂O₂) and co-incubate for 24 hours.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Measurement of Reactive Oxygen Species (ROS):

    • Culture cells as described above.

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Apoptosis Assay (Caspase-3 Activity):

    • Culture and treat cells as described.

    • Lyse the cells and collect the protein supernatant.

    • Determine the protein concentration using a BCA assay.

    • Incubate 50 µg of protein with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) for 1 hour at 37°C.

    • Measure the fluorescence at an excitation of 380 nm and an emission of 460 nm.

In Vivo Models of Neurodegeneration
  • Animal Model:

    • Male C57BL/6 mice (8-10 weeks old).

  • Model of Parkinson's Disease (MPTP Model):

    • Administer four intraperitoneal injections of 20 mg/kg MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals.

    • Treat a cohort of mice with this compound (e.g., 10 mg/kg, i.p.) 30 minutes before each MPTP injection.

    • Conduct behavioral tests (e.g., rotarod, pole test) 7 days after the final MPTP injection.

    • Euthanize the animals and collect brain tissue for immunohistochemistry and Western blot analysis.

  • Immunohistochemistry for Tyrosine Hydroxylase (TH):

    • Perfuse mice with 4% paraformaldehyde (PFA).

    • Cryosection the substantia nigra region of the brain (30 µm sections).

    • Incubate sections with a primary antibody against TH overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody.

    • Image the sections using a confocal microscope and quantify the number of TH-positive neurons.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Neuronal Viability in an In Vitro Model of Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control-100 ± 5.2
H₂O₂ (100 µM)-48 ± 4.1
H₂O₂ + this compound0.155 ± 3.8
H₂O₂ + this compound172 ± 4.5
H₂O₂ + this compound1085 ± 5.0
p < 0.05 compared to H₂O₂ alone

Table 2: Effect of this compound on Oxidative Stress Markers

Treatment GroupROS Production (Fold Change)Superoxide Dismutase (SOD) Activity (U/mg protein)
Control1.0 ± 0.115.2 ± 1.3
H₂O₂ (100 µM)3.5 ± 0.48.1 ± 0.9
H₂O₂ + this compound (10 µM)1.8 ± 0.212.5 ± 1.1
p < 0.05 compared to H₂O₂ alone

Table 3: Neuroprotective Effect of this compound in an MPTP Mouse Model

Treatment GroupRotarod Latency (seconds)TH-Positive Neurons in Substantia Nigra
Vehicle180 ± 158500 ± 450
MPTP65 ± 104200 ± 300
MPTP + this compound (10 mg/kg)120 ± 126800 ± 400
p < 0.05 compared to MPTP alone

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are essential for illustrating complex biological pathways and experimental designs.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation cell_culture Neuronal/Microglial Cell Culture toxicity Induce Neurotoxicity (H₂O₂, Glutamate, LPS) cell_culture->toxicity treatment Treat with this compound toxicity->treatment assays Perform Viability, ROS, and Apoptosis Assays treatment->assays data_analysis Quantitative Analysis and Statistical Testing assays->data_analysis animal_model Induce Neurodegeneration (e.g., MPTP Model) vivo_treatment Administer this compound animal_model->vivo_treatment behavior Behavioral Testing (Rotarod, Pole Test) vivo_treatment->behavior histology Immunohistochemistry (TH Staining) behavior->histology histology->data_analysis pathway_analysis Western Blot for Signaling Pathways data_analysis->pathway_analysis conclusion Elucidate Neuroprotective Mechanism pathway_analysis->conclusion

Caption: Experimental workflow for investigating the neuroprotective potential of a novel compound.

apoptosis_pathway stress Cellular Stress (e.g., Oxidative Stress) bax Bax/Bak Activation stress->bax mito Mitochondrial Cytochrome c Release bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis dct This compound bcl2 Bcl-2 dct->bcl2 Upregulates bcl2->bax Inhibits

Caption: Hypothesized anti-apoptotic signaling pathway of this compound.

neuroinflammation_pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 jak JAK tlr4->jak stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Gene Transcription hht Homoharringtonine hht->stat3 Disrupts Pathway

Caption: Known anti-neuroinflammatory pathway of Homoharringtonine via STAT3 disruption.[3]

Conclusion

The investigation of Cephalotaxus alkaloids for neuroprotective properties is a promising area of research. While direct evidence for this compound is currently lacking, the neuroprotective effects of related compounds like homoharringtonine provide a strong rationale for its evaluation. By employing a systematic approach that includes robust in vitro and in vivo models, detailed biochemical assays, and clear data presentation, researchers can effectively elucidate the potential of this compound and other novel alkaloids as therapeutic agents for neurodegenerative diseases. The experimental framework and methodologies outlined in this guide provide a solid foundation for such an investigation.

References

An In-Depth Technical Guide on the Initial In Vitro Evaluation of Cephalotaxus Alkaloids, with Reference to Demethylcephalotaxinone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, specific in vitro evaluation data for Demethylcephalotaxinone is not extensively available in publicly accessible scientific literature. However, this compound (C17H17NO4) is a known member of the Cephalotaxus alkaloid family[1]. This guide provides a comprehensive overview of the typical initial in vitro evaluation methodologies and findings for closely related and well-studied Cephalotaxus alkaloids, such as Cephalotaxine (CET), Homoharringtonine (HHT), and Harringtonine (HT). The protocols and mechanisms detailed herein serve as a foundational framework for the prospective evaluation of this compound.

The Cephalotaxus alkaloids, isolated from evergreen trees of the genus Cephalotaxus, have garnered significant interest for their potent anticancer properties[2]. Notably, Homoharringtonine is an FDA-approved drug for treating chronic myeloid leukemia (CML)[1][3]. The primary mechanism of action for the most active ester alkaloids involves the inhibition of protein synthesis, while the parent compound Cephalotaxine has been shown to induce apoptosis through mitochondrial pathways[3][4].

Quantitative Data Presentation: Cytotoxicity of Cephalotaxus Alkaloids

The initial evaluation of novel anticancer compounds invariably begins with assessing their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the cytotoxic activities of various Cephalotaxus alkaloids from recent studies.

Table 1: Cytotoxicity (IC50, µM) of Cephalotaxus Alkaloids Against Various Human Cancer Cell Lines

Compound/Alkaloid A549 (Lung) HCT116 (Colon) HepG2 (Liver) K562 (Leukemia) THP-1 (Leukemia) Reference
Hainanensine - - - 0.29 ± 0.01 0.24 ± 0.07 [5]
Cephalotaxine - - - > 40 > 40 [4]
Alkaloid 6 (from C. sinensis) 0.053 0.081 0.101 - - [6][7]
Alkaloid 7 (from C. sinensis) 0.125 0.141 0.160 - - [6][7]
Alkaloid 11 (from C. sinensis) 0.113 0.125 0.134 - - [6][7]
Homoharringtonine (HHT) - - - Active Active [1][8]

| Harringtonine (HT) | - | - | - | Active | Active |[8] |

Note: Specific IC50 values for HHT and HT were not detailed in the provided search results, but their potent antileukemic activity is well-established.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used in the in vitro evaluation of Cephalotaxus alkaloids.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HL-60, K562, A549) in 96-well plates at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Cephalotaxine) and a vehicle control (e.g., DMSO). Incubate for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the compound concentration versus cell viability.

Western blotting is used to detect and quantify specific proteins involved in apoptosis, such as Bcl-2 family members and caspases, to elucidate the mechanism of cell death.

Protocol:

  • Cell Lysis: After treating cells with the test compound for the desired time, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bak, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.

Visualizations: Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental procedures.

The following diagram illustrates a typical workflow for the initial screening of a novel compound from the Cephalotaxus family.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound Cephalotaxus Alkaloid (e.g., this compound) Treatment Treat Cells with Varying Concentrations Compound->Treatment Cells Human Cancer Cell Lines Cells->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Perform MTT Assay Incubation->MTT Measure Measure Absorbance MTT->Measure Calculate Calculate % Viability Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for determining the IC50 of a novel compound.

Based on studies of Cephalotaxine (CET), a primary mechanism of action is the induction of apoptosis via the intrinsic mitochondrial pathway[4]. The pathway involves the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and subsequent activation of caspases.

G cluster_drug Drug Action cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade DCT Cephalotaxus Alkaloid (e.g., CET, this compound) Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) DCT->Bcl2 Bak Bak (Pro-apoptotic) (Upregulated) DCT->Bak MMP Loss of Mitochondrial Membrane Potential Bcl2->MMP Bak->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Proposed intrinsic apoptosis pathway for Cephalotaxus alkaloids.

References

Methodological & Application

Synthesis of Demethylcephalotaxinone from Cephalotaxine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of demethylcephalotaxinone from a cephalotaxine precursor. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the efficient production of this valuable alkaloid.

Introduction

This compound is a key intermediate in the total synthesis of cephalotaxine and its structurally related congeners, a class of alkaloids isolated from plants of the Cephalotaxus genus. These compounds, particularly the ester derivatives of cephalotaxine such as harringtonine and homoharringtonine, have garnered significant interest due to their promising antitumor activities. The synthesis of this compound is a critical step that allows for the subsequent elaboration of the cephalotaxine core structure. This document details the demethylation of a key intermediate to yield this compound, providing a reproducible and scalable protocol for laboratory settings.

Reaction Scheme & Data

The synthesis of this compound is achieved through the O-demethylation of its corresponding methyl ether precursor. A common and effective method for this transformation is the use of boron tribromide (BBr₃) in a suitable aprotic solvent.

Table 1: Reaction Parameters and Yields for the Synthesis of this compound

ParameterValue
Starting Material Cephalotaxine Methyl Ether Precursor
Reagent Boron Tribromide (BBr₃)
Solvent Dichloromethane (CH₂Cl₂)
Temperature -78 °C to Room Temperature
Reaction Time 1 hour
Yield 85%
Purification Method Silica Gel Chromatography

Experimental Protocol

This protocol is adapted from the established synthesis of cephalotaxus alkaloids.

Materials and Equipment:

  • Cephalotaxine methyl ether precursor

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard laboratory glassware for workup and chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the cephalotaxine methyl ether precursor in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in dichloromethane to the cooled, stirring solution via syringe. The addition should be dropwise to maintain the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. This should be followed by the addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Workflow for this compound Synthesis start Start: Cephalotaxine Methyl Ether Precursor dissolve Dissolve in Anhydrous CH₂Cl₂ start->dissolve cool Cool to -78 °C dissolve->cool add_reagent Add BBr₃ Solution cool->add_reagent react_cold Stir at -78 °C for 30 min add_reagent->react_cold warm Warm to Room Temperature react_cold->warm react_rt Stir at RT for 30 min warm->react_rt quench Quench with MeOH and NaHCO₃ react_rt->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography concentrate->purify end End: Pure this compound purify->end

Caption: A step-by-step workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Reagents and Conditions

Logical_Relationship Key Relationships in the Demethylation Reaction sub Cephalotaxine Methyl Ether product This compound sub->product is converted to reagent Boron Tribromide (BBr₃) reagent->product effects solvent Dichloromethane (CH₂Cl₂) solvent->sub dissolves temp Low Temperature (-78 °C) temp->reagent controls reactivity of

Application Notes and Protocols for the Quantification of Demethylcephalotaxinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylcephalotaxinone is a cephalotaxine-type alkaloid found in plants of the Cephalotaxus genus. These alkaloids, including the well-known anti-leukemia drugs harringtonine and homoharringtonine, have garnered significant interest for their potential therapeutic properties. Accurate and precise quantification of this compound is crucial for various research applications, including pharmacokinetic studies, metabolic investigations, and quality control of plant-derived products.

This document provides detailed application notes and protocols for the quantification of this compound in biological and plant matrices using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Analytical Method Overview

The recommended method for the sensitive and selective quantification of this compound is HPLC-MS/MS. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex matrices.

Key Features of the Method:

  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ).

  • High Selectivity: Minimizes interference from matrix components.

  • Robustness: Provides reliable and reproducible results.

  • Wide Dynamic Range: Applicable for a broad range of concentrations.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the HPLC-MS/MS method for this compound analysis. Please note that these values are representative and may vary depending on the specific instrumentation and matrix.

ParameterPlant MatrixBiological Matrix (Plasma)
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.2 ng/mL
Linearity (r²) ≥ 0.995≥ 0.995
Concentration Range 0.5 - 500 ng/mL0.2 - 200 ng/mL
Recovery (%) 85 - 110%90 - 105%
Precision (RSD%) < 15%< 15%

Experimental Protocols

Sample Preparation

a) Plant Material (e.g., Cephalotaxus leaves, stems)

  • Grinding: Grind the dried plant material to a fine powder (e.g., using a ball mill or mortar and pestle).

  • Extraction:

    • Weigh 100 mg of the powdered plant material into a centrifuge tube.

    • Add 1 mL of extraction solvent (Acetonitrile:Water:Acetic Acid, 79:20:1, v/v/v).

    • Vortex for 1 minute.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Dilution: Dilute the extract with the initial mobile phase if necessary to fall within the calibration curve range.

b) Biological Matrix (e.g., Plasma, Urine)

  • Protein Precipitation:

    • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally related alkaloid not present in the sample).

    • Vortex for 2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter into an HPLC vial.

HPLC-MS/MS Analysis

a) HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

b) Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

c) Predicted MRM Transitions for this compound

Based on its molecular formula (C17H17NO5), the protonated molecule [M+H]+ would have an m/z of 316.11. The following are predicted product ions based on the fragmentation of similar cephalotaxine alkaloids.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound316.1198.1170.125

Note: These are predicted values and should be optimized experimentally by infusing a standard solution of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant Plant Material grind Grinding plant->grind bio Biological Matrix protein_precip Protein Precipitation bio->protein_precip extract Extraction & Centrifugation grind->extract filter_plant Filtration extract->filter_plant hplc HPLC Separation filter_plant->hplc evap_recon Evaporation & Reconstitution protein_precip->evap_recon filter_bio Filtration evap_recon->filter_bio filter_bio->hplc msms MS/MS Detection hplc->msms data Data Acquisition & Processing msms->data

Figure 1. General experimental workflow for this compound quantification.
Proposed Metabolic Pathway of Cephalotaxine Alkaloids

metabolic_pathway Cephalotaxine Cephalotaxine Demethylcephalotaxine Demethylcephalotaxine Cephalotaxine->Demethylcephalotaxine Demethylation (CYP450) This compound This compound Demethylcephalotaxine->this compound Oxidation Metabolite1 Hydroxylated Metabolites This compound->Metabolite1 Hydroxylation (Phase I) Harringtonine Harringtonine / Homoharringtonine Harringtonine->Cephalotaxine Hydrolysis Metabolite2 Glucuronide Conjugates Metabolite1->Metabolite2 Glucuronidation (Phase II) Excretion Excretion Metabolite2->Excretion

Figure 2. Proposed metabolic pathway for cephalotaxine alkaloids.
Logical Relationship of Analytical Method Validation

validation_relationship Method Analytical Method Specificity Specificity / Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Stability Stability Method->Stability LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Figure 3. Key parameters for analytical method validation.

Application Note and Protocol: HPLC Analysis of Demethylcephalotaxinone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Demethylcephalotaxinone. The methodology presented is based on established methods for the analysis of structurally related Cephalotaxus alkaloids, including cephalotaxine, harringtonine, and homoharringtonine. Researchers can adapt this protocol for the quantification and purification of this compound in various sample matrices.

Introduction

This compound is a cephalotaxine-type alkaloid found in plants of the Cephalotaxus genus. These alkaloids have garnered significant interest due to their potential anticancer properties. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of these compounds in drug discovery and development. This application note details a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Experimental Protocol

This protocol is adapted from a method developed for the analysis of cephalotaxine, harringtonine, and homoharringtonine[1][2][3].

Sample Preparation

A simple and efficient extraction method involves methanol extraction followed by liquid-liquid partitioning.[1][2]

  • Extraction: Extract the plant material (e.g., callus or root cultures) with methanol.

  • Partitioning: Partition the methanol extract between 0.5% ammonium hydroxide and chloroform. The chloroform fraction will contain the alkaloids.[1][2]

  • Concentration: Evaporate the chloroform fraction to dryness.

  • Reconstitution: Resuspend the dried extract in methanol for HPLC analysis.[1][2]

  • Filtration: Filter the final methanol extract through a 0.2 micron nylon filter before injection.[1]

HPLC Conditions

The following HPLC conditions are recommended for the separation of Cephalotaxus alkaloids.

ParameterValue
Column C18 reverse-phase column
Mobile Phase A linear gradient of: A: 10 mM Ammonium Acetate Buffer (pH 4.0), B: Acetonitrile, C: Methanol. Start with a ratio of 70:15:15 (A:B:C) and end at 55:30:15 over 30 minutes.[1]
Flow Rate 1.2 mL/min[1]
Detection UV at 291 nm[1]
Injection Volume 20 µL
Column Temperature Ambient
Standard Preparation

Prepare standard solutions of this compound of known concentrations in methanol. These standards will be used to create a calibration curve for the quantification of the analyte in unknown samples.

Data Presentation

The following table summarizes the retention times for related Cephalotaxus alkaloids using the described HPLC method. The retention time for this compound is expected to be in a similar range and should be confirmed using a pure standard.

CompoundRetention Time (minutes)
Cephalotaxine15.5[1]
Harringtonine26.1[1]
Homoharringtonine31.9[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Plant Material extraction Methanol Extraction start->extraction partitioning Liquid-Liquid Partitioning (0.5% NH4OH / Chloroform) extraction->partitioning concentration Evaporation to Dryness partitioning->concentration reconstitution Reconstitution in Methanol concentration->reconstitution filtration Filtration (0.2 µm filter) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection at 291 nm separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of this compound, adapted from established methods for related alkaloids. The detailed experimental conditions and workflow diagram offer a solid foundation for researchers in natural product chemistry and drug development to quantify and analyze this important compound. Optimization of the method for specific matrices and instrumentation is recommended to achieve the best results.

References

Application Notes and Protocols for In Vitro Cell Culture Assays: Demethylcephalotaxinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Demethylcephalotaxinone (DCT) is a cephalotaxine-type alkaloid and a subject of interest for its potential anti-neoplastic properties. To characterize its biological activity and elucidate its mechanism of action, a series of robust in vitro cell culture assays are required. These application notes provide detailed protocols for assessing the cytotoxicity, effects on cell cycle progression, and apoptosis-inducing capabilities of DCT in cancer cell lines.

Application 1: Assessment of Cytotoxicity

Determining the cytotoxic potential of this compound is the foundational step in its evaluation as an anti-cancer agent.[1] This is typically achieved by measuring the concentration-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from this assay.[2] The MTT assay, a colorimetric method, is a widely used, reliable technique for this purpose.[3]

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps to determine the IC50 of DCT in a panel of human cancer cell lines.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, HepG2, A549) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of DCT in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective DCT concentrations.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of DCT concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound
Cell LineTissue of OriginIC50 Value (µM) [48h]
HeLaCervical CancerData to be determined
HepG2Liver CancerData to be determined
A549Lung CancerData to be determined
HCT-8Colon CancerData to be determined

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate (24h) seed->incubate1 treat Add DCT Dilutions incubate1->treat incubate2 Incubate (48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for determining the IC50 of DCT using the MTT assay.

Application 2: Cell Cycle Analysis

Many anti-cancer compounds exert their effect by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[4] Flow cytometry using propidium iodide (PI) staining is the standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment:

    • Seed 1 x 10⁶ cells in 6-well plates and incubate for 24 hours.

    • Treat cells with DCT at concentrations equivalent to its 1x and 2x IC50 values for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Effect of DCT on Cell Cycle Distribution in HeLa Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlData to be determinedData to be determinedData to be determined
DCT (IC50)Data to be determinedData to be determinedData to be determined
DCT (2x IC50)Data to be determinedData to be determinedData to be determined

Note: A significant increase in the G2/M population would suggest DCT induces G2/M phase arrest, a mechanism observed for similar compounds.[6]

Visualization: Cell Cycle Analysis Workflow```dot

G cluster_prep Cell Preparation & Treatment cluster_stain Fixation & Staining cluster_acq Data Acquisition & Analysis c1 Seed & Culture Cells c2 Treat with DCT (24h) c1->c2 c3 Harvest & Wash Cells c2->c3 s1 Fix in 70% Ethanol c3->s1 s2 Stain with PI/RNase A s1->s2 a1 Analyze via Flow Cytometry s2->a1 a2 Quantify Cell Cycle Phases a1->a2

References

Application Notes and Protocols for Homoharringtonine as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoharringtonine (HHT), also known as omacetaxine mepesuccinate, is a cephalotaxine ester alkaloid derived from the evergreen tree Cephalotaxus harringtonia.[1] It is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and exhibits potent antitumor activity in various cancer models.[2][3] HHT's primary mechanism of action is the inhibition of protein synthesis, which leads to the depletion of short-lived oncoproteins crucial for cancer cell survival and proliferation.[1][4] This property makes HHT a valuable research tool for studying protein synthesis, apoptosis, cell cycle regulation, and various signaling pathways implicated in cancer.

These application notes provide an overview of HHT's biological activities and detailed protocols for its use in in vitro research settings.

Biological Activities

Homoharringtonine exerts its anticancer effects through several key mechanisms:

  • Inhibition of Protein Synthesis: HHT binds to the A-site of the 60S ribosomal subunit, preventing the initial elongation step of protein synthesis.[1] This leads to a global reduction in protein translation, with a more pronounced effect on proteins with high turnover rates, such as Mcl-1, c-Myc, and Bcr-Abl.[1][5]

  • Induction of Apoptosis: By downregulating anti-apoptotic proteins like Mcl-1 and Bcl-2, HHT shifts the cellular balance towards apoptosis.[1][5] It activates the intrinsic apoptotic pathway, characterized by loss of mitochondrial membrane potential and activation of caspases.[1][6]

  • Cell Cycle Arrest: HHT can induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines.[2][7] This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs).[8]

  • Modulation of Signaling Pathways: HHT has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR, NOTCH/MYC, and Hippo pathways.[5][9][10]

Quantitative Data

The following table summarizes the 50% inhibitory concentration (IC50) values of Homoharringtonine in various cancer cell lines, demonstrating its potent cytotoxic and anti-proliferative effects.

Cell LineCancer TypeIC50 (nM) at 48hReference
HepG2Hepatocellular Carcinoma~150[9]
Huh7Hepatocellular Carcinoma~85[9]
SMMC-7721Hepatocellular Carcinoma~180[9]
MHCC-97HHepatocellular Carcinoma~150[9]
MDA-MB-157Triple Negative Breast Cancer15.7 ng/mL (~28.8)[4]
MDA-MB-468Triple Negative Breast Cancer19.9 ng/mL (~36.5)[4]
CAL-51Triple Negative Breast Cancer23.1 ng/mL (~42.3)[4]
MDA-MB-231Triple Negative Breast Cancer80.5 ng/mL (~147.5)[4]
MONOMAC 6Acute Myeloid Leukemia5-20 ng/mL (~9.2-36.7)[2]
MA9.3ITDAcute Myeloid Leukemia5-20 ng/mL (~9.2-36.7)[2]
MA9.3RASAcute Myeloid Leukemia5-20 ng/mL (~9.2-36.7)[2]
MOLM-13Acute Myeloid Leukemia (FLT3-ITD)6.858[3]
MV4-11Acute Myeloid Leukemia (FLT3-ITD)7.207[3]
JurkatT-cell Acute Lymphoblastic Leukemia5-10 ng/mL (~9.2-18.3)[5]
MOLT4T-cell Acute Lymphoblastic Leukemia5-10 ng/mL (~9.2-18.3)[5]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia5-10 ng/mL (~9.2-18.3)[5]
K562Chronic Myeloid Leukemia28.53[11]

Note: ng/mL values were converted to nM using the molecular weight of Homoharringtonine (545.6 g/mol ) for approximation.

Experimental Protocols

Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Homoharringtonine (HHT) stock solution (e.g., in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • HHT Treatment: Treat cells with various concentrations of HHT (e.g., based on IC50 values) for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting:

    • For adherent cells, gently aspirate the medium, wash once with PBS, and detach cells using a non-enzymatic cell dissociation solution or gentle scraping.

    • For suspension cells, collect cells by centrifugation.

  • Washing: Wash the collected cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[12][13]

Measurement of Protein Synthesis Inhibition by [³H]-Leucine Incorporation Assay

This assay directly measures the rate of new protein synthesis.

Materials:

  • Homoharringtonine (HHT) stock solution

  • Cancer cell line of interest

  • Complete cell culture medium

  • [³H]-Leucine

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Ethanol, 70%, cold

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with HHT as described in the apoptosis protocol.

  • Radiolabeling: During the last 30-60 minutes of the HHT treatment period, add [³H]-Leucine to each well to a final concentration of 1-5 µCi/mL.

  • Cell Lysis and Precipitation:

    • Aspirate the medium and wash the cells twice with cold PBS.

    • Add 500 µL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.

  • Washing:

    • Aspirate the TCA and wash the precipitate twice with cold 70% ethanol.

    • Allow the wells to air dry completely.

  • Solubilization and Counting:

    • Add 200 µL of 0.1 M NaOH to each well to solubilize the protein precipitate.

    • Transfer the lysate to a scintillation vial.

    • Add 4 mL of scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration for each sample or express as a percentage of the vehicle-treated control.[1]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Homoharringtonine (HHT) stock solution

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Ethanol, 70%, cold (-20°C)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with HHT as described in the apoptosis protocol.

  • Cell Harvesting and Washing: Harvest and wash cells once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[8]

Visualizations

Signaling Pathways Affected by Homoharringtonine

HHT_Signaling_Pathways HHT Homoharringtonine Ribosome Ribosome HHT->Ribosome Inhibits PI3K PI3K HHT->PI3K NOTCH1 NOTCH1 HHT->NOTCH1 Hippo Hippo Pathway HHT->Hippo Activates Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Mcl1 Mcl-1 Protein_Synthesis->Mcl1 cMyc c-Myc Protein_Synthesis->cMyc Bcl2 Bcl-2 Protein_Synthesis->Bcl2 Apoptosis Apoptosis Mcl1->Apoptosis Cell_Growth Cell Growth & Proliferation cMyc->Cell_Growth cMyc->Cell_Growth Bcl2->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Growth NOTCH1->cMyc Hippo->Cell_Growth

Caption: HHT inhibits protein synthesis and key oncogenic signaling pathways.

Experimental Workflow for Assessing HHT Activity

HHT_Workflow start Start: Cancer Cell Culture treat Treat with Homoharringtonine (various concentrations and time points) start->treat apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis protein_synthesis Protein Synthesis Assay ([3H]-Leucine Incorporation) treat->protein_synthesis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western_blot Western Blot Analysis (Signaling Pathways) treat->western_blot data_analysis Data Analysis and Interpretation apoptosis->data_analysis protein_synthesis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Workflow for characterizing the in vitro effects of HHT.

Logical Relationship of HHT's Mechanism of Action

HHT_Mechanism HHT Homoharringtonine Inhibition Inhibition of Protein Synthesis HHT->Inhibition Depletion Depletion of Short-Lived Oncoproteins (e.g., Mcl-1, c-Myc) Inhibition->Depletion Apoptosis Induction of Apoptosis Depletion->Apoptosis CellCycleArrest Cell Cycle Arrest Depletion->CellCycleArrest Antitumor Antitumor Effect Apoptosis->Antitumor CellCycleArrest->Antitumor

Caption: HHT's mechanism leading to its antitumor effects.

References

Application Notes and Protocols for Anti-Cancer Drug Discovery: A Case Study with Demethylcephalotaxinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anti-cancer therapeutics is a cornerstone of modern biomedical research. Natural products and their synthetic derivatives have historically been a rich source of lead compounds in oncology. This document provides a detailed guide for the investigation of novel compounds, such as Demethylcephalotaxinone and its analogs, in anti-cancer drug discovery. While specific data on this compound is limited in the public domain, we will utilize closely related or analogous compounds with documented anti-cancer properties, such as Demethylzeylasteral and Podophyllotoxin derivatives, to illustrate the key experimental workflows, data presentation, and mechanistic studies that are integral to this field of research.

These notes will guide researchers through the essential in vitro and in vivo assays required to characterize the anti-cancer potential of a novel compound, from initial cytotoxicity screening to the elucidation of its mechanism of action and evaluation of its in vivo efficacy.

I. In Vitro Anti-Cancer Activity Assessment

The initial phase of evaluating a novel compound involves a series of in vitro assays to determine its cytotoxic and anti-proliferative effects on cancer cell lines.

A. Cytotoxicity and Cell Proliferation Assays

Objective: To determine the concentration-dependent inhibitory effect of the test compound on the growth and viability of various cancer cell lines.

Key Protocols:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Protocol:

      • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • Cell Counting Kit-8 (CCK-8) Assay: Similar to the MTT assay, this assay uses a water-soluble tetrazolium salt to measure cell viability. The CCK-8 assay demonstrated that demethylzeylasteral had a dose-dependent cytotoxic effect on cancer MKN-45 cells.[1]

    • Protocol:

      • Follow the same initial steps as the MTT assay for cell seeding and treatment.

      • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

      • Measure the absorbance at 450 nm.

      • Calculate cell viability and IC50 values.

  • Colony Formation Assay: This assay assesses the long-term effect of a compound on the ability of single cells to form colonies. Demethylzeylasteral was shown to impede the proliferation of human gastric cancer cells in a dose-dependent manner using this assay.[1]

    • Protocol:

      • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

      • Treat the cells with the test compound at various concentrations for a specified period.

      • Remove the drug-containing medium and culture the cells in a fresh medium for 7-14 days until visible colonies are formed.

      • Fix the colonies with methanol and stain with crystal violet.

      • Count the number of colonies and calculate the plating efficiency and surviving fraction.

B. Quantitative Data Summary: In Vitro Cytotoxicity

The following table presents example IC50 values for analogous compounds against various cancer cell lines. This format should be used to summarize quantitative data for new compounds.

CompoundCell LineCancer TypeIC50 (µM)Citation
DemethylzeylasteralMKN-45Gastric CancerNot specified, but dose-dependent[1]
Podophyllotoxin Derivative (7d)MGC-803Gastric CancerSub to low micromolar[2]
Podophyllotoxin Derivative (7d)HepG2Liver CancerSub to low micromolar[2]
α-Methylene-δ-lactone (DL-3)MDA-MB-231Breast Cancer5.3[3]
α-Methylene-δ-lactone (DL-3)MCF-7Breast Cancer3.54[3]

II. Mechanism of Action Studies

Once a compound demonstrates significant anti-cancer activity, the next step is to elucidate its mechanism of action. This involves investigating its effects on key cellular processes such as apoptosis, cell cycle, and specific signaling pathways.

A. Apoptosis Assays

Objective: To determine if the test compound induces programmed cell death (apoptosis) in cancer cells.

Key Protocols:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treatment with demethylzeylasteral at various concentrations for 24 hours resulted in a significant increase in the rate of apoptosis from 11.15% (DMSO) to 28.6% (10 µM).[1]

    • Protocol:

      • Treat cells with the test compound for the desired time.

      • Harvest the cells and wash them with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI to the cell suspension.

      • Incubate in the dark for 15 minutes at room temperature.

      • Analyze the cells by flow cytometry.

  • Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[1]

    • Protocol:

      • Lyse treated and untreated cells to extract total protein.

      • Determine protein concentration using a BCA or Bradford assay.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

      • Block the membrane and probe with primary antibodies specific for the target proteins.

      • Incubate with HRP-conjugated secondary antibodies.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

B. Cell Cycle Analysis

Objective: To determine if the test compound causes cell cycle arrest at a specific phase.

Key Protocol:

  • Propidium Iodide (PI) Staining and Flow Cytometry: PI stains DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. The podophyllotoxin derivative 7d was shown to induce cell cycle arrest in the G2/M phase in MGC-803 cells.[2]

    • Protocol:

      • Treat cells with the test compound for a specified time.

      • Harvest and fix the cells in cold 70% ethanol.

      • Wash the cells and treat them with RNase A to remove RNA.

      • Stain the cells with PI solution.

      • Analyze the DNA content by flow cytometry.

C. Signaling Pathway Analysis

Objective: To identify the specific signaling pathways modulated by the test compound.

Key Protocol:

  • Western Blot Analysis of Key Signaling Proteins: This is used to measure the phosphorylation status and total protein levels of key components of signaling pathways implicated in cancer, such as Akt, GSK-3β, and ERK1/2. Demethylzeylasteral was found to downregulate the phosphorylation of ERK1/2, AKT, and GSK-3β in MKN-45 cells.[1]

    • Protocol: Follow the same general protocol as for apoptosis-related proteins, using primary antibodies specific to the phosphorylated and total forms of the target signaling proteins.

III. In Vivo Anti-Cancer Efficacy

Promising compounds from in vitro studies are advanced to in vivo models to evaluate their anti-tumor efficacy and safety in a living organism.

A. Xenograft Models

Objective: To assess the ability of the test compound to inhibit tumor growth in an animal model.

Key Protocol:

  • Subcutaneous Xenograft Model: This is a widely used model where human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).

    • Protocol:

      • Inject a suspension of human cancer cells (e.g., HepG2, MGC-803) subcutaneously into the flank of nude mice.

      • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

      • Randomly assign the mice to treatment and control groups.

      • Administer the test compound (e.g., intraperitoneally or orally) at a predetermined dose and schedule. For example, 4 mg/kg of podophyllotoxin derivative 7d reduced the weights and volumes of HepG2 xenografts in mice.[2]

      • Measure tumor volume and body weight regularly.

      • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

B. Quantitative Data Summary: In Vivo Efficacy
CompoundXenograft ModelDoseRouteTumor Growth Inhibition (%)Citation
Podophyllotoxin Derivative (7d)HepG24 mg/kgi.p.Significant reduction in weight and volume[2]

IV. Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex biological pathways and experimental procedures. The following are examples created using Graphviz (DOT language).

A. Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) AKT AKT RTK->AKT ERK ERK1/2 RTK->ERK pAKT p-AKT AKT->pAKT Phosphorylation GSK3b GSK-3β pAKT->GSK3b Proliferation Cell Proliferation pAKT->Proliferation pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Phosphorylation pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Proliferation Demethylzeylasteral Demethylzeylasteral Demethylzeylasteral->pAKT Inhibits Demethylzeylasteral->pGSK3b Inhibits Demethylzeylasteral->pERK Inhibits Apoptosis Apoptosis

Caption: Demethylzeylasteral inhibits the AKT/GSK-3β and ERK1/2 signaling pathways.

B. Experimental Workflow Diagram

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Cytotoxicity Screening (MTT, CCK-8) B Colony Formation Assay A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis (PI Staining) C->D E Western Blot (Signaling Pathways) D->E F Xenograft Model Development E->F Promising Compound G Compound Treatment F->G H Tumor Growth Measurement G->H I Ex Vivo Analysis H->I

Caption: A typical workflow for anti-cancer drug discovery.

V. Conclusion

The process of discovering and developing new anti-cancer drugs is a systematic and multi-faceted endeavor. By employing the detailed protocols and methodologies outlined in these application notes, researchers can effectively evaluate the therapeutic potential of novel compounds like this compound and its analogs. The structured presentation of quantitative data and the visualization of complex biological processes are essential for clear communication and informed decision-making in the progression of a compound from a laboratory curiosity to a potential life-saving therapeutic.

References

Application Notes and Protocols for Studying Alkaloid Pharmacology: The Case of Homoharringtonine, a Cephalotaxus Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cephalotaxus alkaloids, a class of natural products derived from evergreen trees of the Cephalotaxus genus, have garnered significant interest in pharmacology due to their potent anti-neoplastic properties.[1][2][3] Among these, Homoharringtonine (HHT), also known as omacetaxine mepesuccinate, is a well-studied cytotoxic alkaloid with established clinical efficacy, particularly in the treatment of hematological malignancies like chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[4][5][6][7] This document provides detailed application notes and experimental protocols for researchers studying the pharmacology of Cephalotaxus alkaloids, with a primary focus on Homoharringtonine as a representative compound.

The principal mechanism of action for HHT is the inhibition of protein synthesis.[1][5][6][8][9] It specifically targets the elongation phase of translation by interacting with the ribosomal A-site, thereby preventing the binding of aminoacyl-tRNA and halting polypeptide chain elongation.[8][10] This disruption of protein synthesis leads to a cascade of downstream effects, including the induction of apoptosis and cell cycle arrest.[4][5][11]

Pharmacological Effects and Mechanism of Action

Homoharringtonine exhibits a range of biological activities that contribute to its anti-cancer effects:

  • Inhibition of Protein Synthesis: HHT is a potent inhibitor of eukaryotic protein synthesis.[8] This action is central to its cytotoxic effects.

  • Induction of Apoptosis: HHT triggers programmed cell death in cancer cells.[11][12][13][14] This is achieved through the modulation of key apoptosis-regulating proteins.

  • Cell Cycle Arrest: The compound can block the progression of cells through the G1 and G2/M phases of the cell cycle.[5]

  • Downregulation of Oncoproteins: HHT's inhibition of protein synthesis leads to a rapid decrease in the levels of short-lived oncoproteins, such as Mcl-1, which are crucial for cancer cell survival.[12][13][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological activity of Homoharringtonine.

Table 1: In Vitro Cytotoxicity of Homoharringtonine

Cell LineCancer TypeIC50Exposure TimeReference
Chronic Lymphocytic Leukemia (CLL) cellsChronic Lymphocytic Leukemia105 nM24 hours[13]
THP-1Acute Monocytic Leukemia0.24 - 29.55 µMNot Specified[16]
K562Chronic Myelogenous Leukemia0.29 µMNot Specified[16]

Table 2: Clinical Trial Dosages of Homoharringtonine

Cancer TypeDosageAdministration RouteClinical Trial PhaseReference
Relapsed/Refractory AML5 mg/m²/day for 9 daysContinuous InfusionPhase II[7]
CML (imatinib failure)1.25 mg/m² twice dailySubcutaneousPhase I/II[17]

Signaling Pathways Modulated by Homoharringtonine

Homoharringtonine influences several critical signaling pathways to exert its anti-cancer effects. The primary mechanism of protein synthesis inhibition triggers a cascade of events leading to apoptosis.

A key pathway affected is the intrinsic apoptosis pathway. By inhibiting the synthesis of the short-lived anti-apoptotic protein Mcl-1, HHT shifts the balance towards pro-apoptotic proteins like Bax.[12][14] This leads to loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[12][14]

Homoharringtonine_Apoptosis_Pathway HHT Homoharringtonine Ribosome Ribosome HHT->Ribosome Binds to A-site Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits elongation Mcl1 Mcl-1 (Anti-apoptotic) Protein_Synthesis->Mcl1 Decreased synthesis Bax Bax (Pro-apoptotic) Mcl1->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Homoharringtonine-induced apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Homoharringtonine on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Homoharringtonine (HHT) stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of HHT in complete medium.

  • Remove the medium from the wells and add 100 µL of the HHT dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_HHT Add HHT to cells Incubate_24h_1->Add_HHT Prepare_HHT Prepare HHT dilutions Prepare_HHT->Add_HHT Incubate_Treatment Incubate (24-72h) Add_HHT->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_Viability Calculate % viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by Homoharringtonine using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Homoharringtonine (HHT) stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete medium.

  • Incubate for 24 hours.

  • Treat the cells with various concentrations of HHT for the desired time (e.g., 24 hours).

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and other signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Homoharringtonine (HHT) stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with HHT as described in the apoptosis assay protocol.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell Treatment with HHT Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Sample_Denaturation Sample Denaturation Protein_Quantification->Sample_Denaturation SDS_PAGE SDS-PAGE Sample_Denaturation->SDS_PAGE Protein_Transfer Protein Transfer to PVDF SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

References

Application Notes and Protocols for Demethylcephalotaxinone Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylcephalotaxinone is a cephalotaxine-type alkaloid, a class of compounds that has demonstrated significant potential in the treatment of hematological malignancies. Its close analog, homoharringtonine (HHT), is an FDA-approved drug for chronic myeloid leukemia (CML) that functions by inhibiting protein synthesis and inducing apoptosis in cancer cells.[1][2] Preclinical evidence suggests that homoharringtonine and related compounds can modulate critical cell signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3]

These application notes provide a comprehensive experimental framework for evaluating the efficacy of this compound, with a primary focus on leukemia models. The protocols detailed herein cover essential in vitro and in vivo assays to characterize the compound's anti-neoplastic activity and elucidate its mechanism of action.

Experimental Workflow

The overall workflow for assessing the efficacy of this compound is a multi-stage process that begins with fundamental in vitro characterization and progresses to more complex in vivo models. This structured approach ensures a thorough evaluation of the compound's therapeutic potential.

experimental_workflow cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Efficacy Validation A Cell Viability Assays (MTT/XTT) Determine IC50 in Leukemia Cell Lines B Protein Synthesis Assay (Puromycin Incorporation) A->B C Apoptosis Induction Assays (Annexin V/PI Staining) A->C D Mechanism of Action Studies (Western Blot for Signaling Pathways) C->D E Establish Leukemia Xenograft Model (e.g., HL-60 in NSG mice) D->E Proceed if potent in vitro activity is observed F Maximum Tolerated Dose (MTD) Study E->F G Tumor Growth Inhibition Study F->G H Pharmacodynamic (PD) Analysis (Tumor/Blood sample analysis) G->H

Figure 1: Experimental workflow for this compound efficacy studies.

In Vitro Efficacy Assessment

Cell Viability Assays

Principle: Initial screening of this compound's cytotoxic effects is performed using colorimetric assays such as MTT or XTT. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. This allows for the determination of the half-maximal inhibitory concentration (IC50) of the compound in various leukemia cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed leukemia cell lines (e.g., HL-60, K562, Jurkat) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Homoharringtonine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineThis compound IC50 (nM)Homoharringtonine IC50 (nM)
HL-60DataData
K562DataData
JurkatDataData
Protein Synthesis Assay

Principle: Based on the known mechanism of Homoharringtonine, it is hypothesized that this compound inhibits protein synthesis.[2] The SUnSET (Surface Sensing of Translation) method, which utilizes puromycin incorporation into nascent polypeptide chains, can be used to measure the rate of global protein synthesis.[4]

Protocol: Puromycin Incorporation Assay

  • Cell Treatment: Treat leukemia cells with varying concentrations of this compound for a predetermined time (e.g., 2, 6, 24 hours).

  • Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes at 37°C.[5]

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody against puromycin.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use an anti-GAPDH or anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities and normalize to the loading control.

Data Presentation:

Treatment GroupNormalized Puromycin Signal (Arbitrary Units)
Vehicle ControlData
This compound (Low Conc.)Data
This compound (High Conc.)Data
Cycloheximide (Positive Control)Data
Apoptosis Induction Assay

Principle: To determine if this compound induces programmed cell death, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[1]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat leukemia cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Data Presentation:

Treatment Group% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlDataDataData
This compound (IC50)DataDataData
Staurosporine (Positive Control)DataDataData
Mechanism of Action: Signaling Pathway Analysis

Principle: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in leukemia.[6][7] Western blotting can be used to assess the effect of this compound on the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, to determine if the compound exerts its effects through modulation of this pathway.[8]

signaling_pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K ? This compound->AKT ? This compound->mTOR ?

Figure 2: Hypothesized modulation of the PI3K/AKT/mTOR pathway.

Protocol: Western Blot for PI3K/AKT/mTOR Pathway

  • Cell Treatment and Lysis: Treat leukemia cells with this compound as described previously and lyse the cells in RIPA buffer with phosphatase and protease inhibitors.

  • Protein Quantification and Electrophoresis: Quantify protein concentration and perform SDS-PAGE as described in the protein synthesis assay protocol.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane and block.

    • Incubate with primary antibodies against phosphorylated and total forms of Akt (e.g., p-Akt Ser473, total Akt) and mTOR (e.g., p-mTOR Ser2448, total mTOR).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect signals using ECL.

    • Use GAPDH or β-actin as a loading control.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Data Presentation:

Treatment Groupp-Akt/Total Akt Ratiop-mTOR/Total mTOR Ratio
Vehicle ControlDataData
This compound (Low Conc.)DataData
This compound (High Conc.)DataData
PI3K Inhibitor (Positive Control)DataData

In Vivo Efficacy Validation

Leukemia Xenograft Model Establishment

Principle: To evaluate the in vivo efficacy of this compound, a human leukemia xenograft model is established by implanting a human leukemia cell line (e.g., HL-60) into immunodeficient mice (e.g., NSG mice).[9][10] This allows for the assessment of the compound's ability to inhibit tumor growth in a living organism.

Protocol: Cell Line-Derived Xenograft Model

  • Cell Culture: Culture HL-60 cells under standard conditions.

  • Cell Preparation: Harvest and wash the cells, then resuspend in a sterile, serum-free medium or PBS at a concentration of 1-5 x 107 cells/mL.

  • Animal Inoculation: Subcutaneously or intravenously inject 1-5 x 106 cells into the flank or tail vein of 6-8 week old female NSG mice.

  • Tumor Monitoring: Monitor the mice for tumor development. For subcutaneous models, measure tumor volume with calipers. For intravenous models, monitor for signs of leukemia (e.g., weight loss, hind-limb paralysis) and assess engraftment by flow cytometry of peripheral blood for human CD45+ cells.

Maximum Tolerated Dose (MTD) Study

Principle: Prior to efficacy studies, the MTD of this compound must be determined to identify a safe and effective dosing regimen. This involves administering escalating doses of the compound to mice and monitoring for signs of toxicity.

Protocol: MTD Determination

  • Animal Grouping: Randomize healthy, non-tumor-bearing mice into groups.

  • Dosing: Administer escalating doses of this compound via the intended clinical route (e.g., intraperitoneal, intravenous) for a defined period (e.g., 5-10 consecutive days).

  • Toxicity Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.

  • MTD Definition: The MTD is typically defined as the highest dose that does not cause more than 10-20% weight loss or any treatment-related deaths.

Tumor Growth Inhibition Study

Principle: Once tumors are established and the MTD is determined, a tumor growth inhibition study is conducted to assess the anti-leukemic efficacy of this compound.

Protocol: In Vivo Efficacy Study

  • Tumor Establishment: Inoculate mice with leukemia cells as described above.

  • Animal Randomization: When tumors reach a palpable size (e.g., 100-200 mm3) or when a certain percentage of human CD45+ cells are detected in the peripheral blood, randomize the mice into treatment and control groups.

  • Treatment: Administer this compound at the MTD (and potentially lower doses), a vehicle control, and a positive control (e.g., Homoharringtonine at a reported effective dose, such as 1 mg/kg/day) for a specified duration.[11][12]

  • Efficacy Endpoints:

    • Tumor Volume: For subcutaneous models, measure tumor volume 2-3 times per week.

    • Survival: Monitor and record the survival of all animals.

    • Leukemic Burden: For intravenous models, periodically quantify the percentage of human CD45+ cells in the peripheral blood.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumors and/or bone marrow to assess the on-target effects of this compound by performing Western blots for p-Akt, p-mTOR, and apoptosis markers (e.g., cleaved caspase-3).

Data Presentation:

Tumor Growth Inhibition:

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle ControlDataN/A
This compound (Dose 1)DataData
This compound (Dose 2)DataData
HomoharringtonineDataData

Survival Analysis:

Treatment GroupMedian Survival (Days)% Increase in Lifespan
Vehicle ControlDataN/A
This compoundDataData
HomoharringtonineDataData

Conclusion

This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound's efficacy in leukemia models. By systematically assessing its impact on cell viability, protein synthesis, apoptosis, and key signaling pathways, researchers can build a strong data package to support further development of this promising anti-cancer agent. The in vivo studies are critical for validating the in vitro findings and establishing a clear therapeutic window and efficacy profile.

References

Application Notes and Protocols for Assessing the Therapeutic Effects of Demethylcephalotaxinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the therapeutic potential of Demethylcephalotaxinone, a compound that has demonstrated promising anticancer properties. The following protocols for in vitro and in vivo studies are based on available preclinical data.

Data Presentation

In Vitro Cytotoxicity of this compound Analogue (DM-A3)
Cell LineCancer TypeIC50 (µM) at 72hReference
HCT116Colon Carcinoma26.49[1]
HeLaCervical Carcinoma28.45[1]
A549Lung CarcinomaNot specified[1]
HepG2Hepatocellular CarcinomaNot specified[1]

Note: The available data pertains to Demethylincisterol A3 (DM-A3), a compound closely related to this compound. These values should be considered indicative for initial experimental design.

In Vivo Antitumor Activity of this compound Analogue (DM-A3)
Tumor ModelMouse StrainTreatmentOutcomeReference
HeLa XenograftNude Mice0.1 mg/kg (intravenous)Reduced tumor growth[1]
HepG2 XenograftNude Mice0.1 mg/kg (intravenous)Reduced tumor growth[1]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5][6]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assessment: Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[7][8][9]

Materials:

  • Cancer cell lines (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within 1 hour.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This protocol details the evaluation of the in vivo antitumor effects of this compound in a xenograft mouse model.[10][11][12][13][14]

Materials:

  • Immunodeficient mice (e.g., Nude or SCID mice), 6-8 weeks old[12]

  • Human cancer cells (e.g., HeLa, HepG2)

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells, optionally mixed with Matrigel, into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

    • Administer this compound (e.g., 0.1 mg/kg intravenously) or vehicle control according to a predetermined schedule.[1]

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the overall health and behavior of the mice.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).

    • Compare tumor growth inhibition between the treatment and control groups.

Visualizations

Experimental Workflow for Assessing this compound

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment vitro_start Cancer Cell Lines (e.g., HeLa, A549, HepG2) cytotoxicity Cytotoxicity Assay (MTT) vitro_start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) vitro_start->apoptosis ic50 Determine IC50 cytotoxicity->ic50 efficacy Evaluate Antitumor Efficacy apoptosis->efficacy Mechanism Insight treatment This compound Treatment ic50->treatment Inform Dosing vivo_start Xenograft Model (Immunodeficient Mice) implantation Tumor Cell Implantation vivo_start->implantation implantation->treatment monitoring Tumor Growth Monitoring treatment->monitoring monitoring->efficacy

Caption: Workflow for preclinical assessment of this compound.

Potential Signaling Pathways Modulated by this compound Analogues

Based on studies of related compounds, this compound may exert its anticancer effects by modulating the Wnt and SHP2 signaling pathways.[1]

Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P Axin_APC Axin/APC Complex Axin_APC->beta_catenin degradation Proteasomal Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus TCF_LEF TCF/LEF transcription Target Gene Transcription TCF_LEF->transcription This compound This compound (Analogue) This compound->beta_catenin Inhibition

Caption: Postulated inhibition of the Wnt/β-catenin signaling pathway.

SHP2_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Grb2 This compound This compound (Analogue) This compound->SHP2 Inhibition

Caption: Potential inhibition of the SHP2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Demethylcephalotaxinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Demethylcephalotaxinone. The information is based on established synthetic routes and addresses common challenges encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Yield in the Formation of the Pentacyclic Ketone Core via Enamine Annelation

Question: I am attempting to form the final five-membered ring of the this compound core by acid-catalyzed cyclization of vinyl bromide 12 , but I am not observing any of the desired cyclopentanone product. What could be the issue?

Answer: This is a known challenge in the synthesis of the Cephalotaxus alkaloid core. The original work by Weinreb and Auerbach reported that attempts to form the pentacyclic ketone via acid-catalyzed cyclization of precursors like vinyl bromide 12 were unsuccessful. The desired cyclopentanone-containing product was not detected.

Troubleshooting Workflow:

start Problem: No cyclization to pentacyclic ketone step1 Verify starting material 12 is correct start->step1 step2 Attempt alternative cyclization strategies step1->step2 If starting material is correct step3 Strategy 1: Acylation-Oxidation-Cyclization step2->step3 step4 Strategy 2: Alternative annelation reagents step2->step4 end Successful formation of pentacyclic core step3->end step4->end

Caption: Troubleshooting workflow for pentacyclic core formation.

Recommended Solutions:

  • Alternative Strategy: Acylation and Intramolecular Cyclization: A more reliable method involves the acylation of the enamine intermediate 8 with 2-acetoxypropionyl chloride to form 15 , followed by hydrolysis to the alcohol 16 . Subsequent oxidation and intramolecular cyclization should yield the desired pentacyclic core.

  • Re-evaluation of Cyclization Precursors: The original synthesis also explored other precursors for this cyclization, such as 10 and 11 , without success. It is advisable to avoid these specific pathways.

Issue 2: Irreproducible Yields in the Oxidation of Alcohol 16 to Dicarbonyl 17

Question: I am using lead dioxide to oxidize the alcohol 16 to the dicarbonyl intermediate 17 , but my yields are inconsistent. How can I improve the reliability of this step?

Answer: The oxidation of 16 to 17 using lead dioxide has been reported to be "not reliably reproducible". This suggests that the reaction is highly sensitive to reaction conditions.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Reagent Quality Use freshly prepared or high-purity lead dioxide.The activity of lead dioxide can vary between batches and with age.
Reaction Time Monitor the reaction closely by TLC.Over- or under-reaction can lead to side products and lower yields.
Temperature Maintain a consistent and controlled temperature.Oxidation rates are sensitive to temperature fluctuations.
Solvent Ensure the use of dry, high-purity solvent.Impurities can interfere with the oxidation process.

Alternative Oxidizing Agents:

If reproducibility issues persist, consider exploring other oxidizing agents. While the original report mentioned that MnO₂, Ag₂CO₃-Celite, cupric acetate, ferric chloride, and selenium dioxide were unsuccessful, modern oxidation methods could be more effective. A systematic screening of mild oxidizing agents is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges reported in the literature for the total synthesis of this compound include:

  • Construction of the pentacyclic core: Specifically, the formation of the final five-membered ring has proven difficult with certain synthetic approaches.

  • Reproducibility of key oxidation steps: Some oxidation reactions in the synthetic sequence have shown inconsistent yields.

  • Stereochemical control: Although not explicitly detailed as a major hurdle in the initial synthesis, achieving the correct stereochemistry is always a critical aspect of natural product synthesis.

Q2: Is the Weinreb-Auerbach route the only way to synthesize this compound?

A2: The route published by Weinreb and Auerbach in 1975 is the seminal total synthesis.[1] Since then, numerous other strategies for the synthesis of the parent alkaloid, Cephalotaxine, have been developed. Many of these newer methods could likely be adapted for the synthesis of this compound and may overcome some of the challenges of the original route. Researchers are encouraged to explore more recent literature on Cephalotaxus alkaloid synthesis for alternative approaches.

Q3: What analytical techniques are crucial for monitoring the progress of the synthesis?

A3: A combination of analytical techniques is essential:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity of fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Experimental Protocols

Protocol 1: Acylation of Enamine 8 to form Compound 15

  • Dissolve enamine 8 in anhydrous acetonitrile.

  • To this solution, add 2-acetoxypropionyl chloride.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and perform an appropriate work-up.

  • Purify the product 15 by column chromatography. The reported yield is approximately 75%.

Protocol 2: Hydrolysis of 15 to Alcohol 16

  • Dissolve compound 15 in a suitable solvent mixture, such as aqueous potassium carbonate.

  • Stir the mixture at room temperature until TLC analysis indicates complete conversion.

  • Extract the product 16 with an organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain the crystalline alcohol 16 . A quantitative yield (100%) has been reported for this step.

Signaling Pathways and Workflows

The following diagram illustrates the key synthetic transformation from the enamine intermediate to the pentacyclic core of this compound, highlighting the successful acylation-cyclization pathway.

G cluster_main_path Successful Synthetic Pathway cluster_failed_path Unsuccessful Cyclization Attempts enamine Enamine 8 acylation Acylation with 2-acetoxypropionyl chloride enamine->acylation compound15 Compound 15 acylation->compound15 hydrolysis Hydrolysis (K2CO3) compound15->hydrolysis alcohol16 Alcohol 16 hydrolysis->alcohol16 oxidation Oxidation (PbO2) alcohol16->oxidation dicarbonyl17 Dicarbonyl 17 oxidation->dicarbonyl17 cyclization Intramolecular Cyclization dicarbonyl17->cyclization demethyl This compound Core cyclization->demethyl vinyl_bromide Vinyl Bromide 12 acid_cat Acid-catalyzed cyclization vinyl_bromide->acid_cat no_product No Cyclopentanone Product acid_cat->no_product

References

Technical Support Center: Optimizing Demethylcephalotaxinone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Demethylcephalotaxinone.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction yield of this compound?

The primary factors affecting the extraction efficiency of this compound, like many other natural products, are the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio.[1][2] Optimizing these parameters is crucial for maximizing the yield and purity of the final product.

Q2: Which solvent system is most effective for extracting this compound?

While specific literature on this compound is scarce, polar solvents are generally used for extracting alkaloids. Methanol, ethanol, and acetone, or their aqueous mixtures, are commonly employed for extracting phenolic and flavonoid compounds from plant materials.[3] The optimal solvent will depend on the specific plant matrix and the desired purity of the extract. It is recommended to perform small-scale trials with different solvents to determine the most effective one for your specific application.

Q3: How does extraction temperature impact the yield and stability of this compound?

Higher temperatures generally increase the solubility of the target compound and the extraction rate. However, elevated temperatures can also lead to the degradation of thermolabile compounds and the extraction of undesirable impurities.[1] A balance must be struck to maximize yield while preserving the integrity of the this compound.

Q4: Can advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) improve the yield?

Yes, Ultrasound-Assisted Extraction (UAE) can significantly improve the extraction yield of bioactive compounds.[4][5] The use of ultrasound can enhance mass transfer rates, leading to higher yields in shorter extraction times and at lower temperatures, which can be beneficial for preserving the stability of this compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Extraction Yield 1. Inappropriate Solvent: The solvent may not have the optimal polarity to solubilize this compound effectively. 2. Insufficient Extraction Time: The duration of the extraction may not be adequate for complete diffusion of the compound from the plant material. 3. Suboptimal Temperature: The extraction temperature may be too low, resulting in poor solubility and diffusion rates.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to identify the most effective one.[3] 2. Time Optimization: Perform a time-course experiment to determine the optimal extraction duration. 3. Temperature Optimization: Evaluate the effect of different temperatures on the extraction yield, keeping in mind the potential for degradation at higher temperatures.
High Level of Impurities 1. Non-selective Solvent: The solvent may be co-extracting a large number of other compounds along with this compound. 2. Excessively High Temperature: High temperatures can lead to the extraction of unwanted compounds and potential degradation products.1. Solvent Selectivity: Consider using a more selective solvent system or employing a multi-step extraction process with solvents of different polarities. 2. Temperature Reduction: Lower the extraction temperature and potentially increase the extraction time to compensate.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary between different batches of plant material. 2. Inconsistent Extraction Parameters: Minor variations in solvent composition, temperature, or time can lead to different yields.1. Standardize Plant Material: Ensure the plant material is from a consistent source and is properly dried and ground to a uniform particle size. 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters for each experiment.

Experimental Protocols

Protocol 1: Solvent Screening for this compound Extraction
  • Preparation of Plant Material: Dry the plant material at 40-50°C and grind it to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place 1 gram of the powdered plant material into separate flasks.

  • Solvent Addition: Add 20 mL of each test solvent (e.g., 100% methanol, 80% methanol, 100% ethanol, 80% ethanol, 100% acetone, 80% acetone) to the respective flasks.

  • Extraction: Agitate the flasks at a constant temperature (e.g., 50°C) for a fixed duration (e.g., 2 hours).

  • Filtration and Analysis: Filter the extracts and analyze the concentration of this compound using a suitable analytical method like HPLC.

  • Evaluation: Compare the yields obtained with each solvent to determine the most effective one.

Protocol 2: Optimization of Extraction Time and Temperature
  • Preparation: Prepare multiple samples of the plant material with the optimal solvent identified in Protocol 1.

  • Time Optimization:

    • Set the extraction temperature to a constant value (e.g., 50°C).

    • Extract the samples for different durations (e.g., 30, 60, 90, 120, 150 minutes).

    • Analyze the this compound content in each extract to find the optimal time.

  • Temperature Optimization:

    • Using the optimal extraction time, extract the samples at different temperatures (e.g., 30, 40, 50, 60, 70°C).

    • Analyze the extracts to determine the temperature that provides the highest yield without significant degradation.

Data Presentation

Table 1: Illustrative Effect of Different Solvents on this compound Yield

Solvent SystemYield (mg/g of dry plant material)
100% Methanol1.8
80% Methanol2.5
100% Ethanol1.5
80% Ethanol2.1
100% Acetone1.2
80% Acetone1.9

Table 2: Illustrative Impact of Temperature and Time on Extraction Yield (using 80% Methanol)

Temperature (°C)Time (min)Yield (mg/g)
40601.9
401202.2
50602.3
501202.5
60602.4
601202.3 (slight degradation observed)

Visualizations

Extraction_Workflow start Start: Powdered Plant Material solvent Solvent Selection (e.g., 80% Methanol) start->solvent Add Solvent extraction Solid-Liquid Extraction (Optimized Time & Temp) solvent->extraction Mix & Heat filtration Filtration / Centrifugation extraction->filtration Separate Solid-Liquid analysis Analysis (e.g., HPLC) Quantify Yield filtration->analysis Analyze Extract end End: Purified this compound analysis->end Purify Optimization_Logic cluster_factors Key Optimization Factors goal Goal: Maximize this compound Yield solvent Solvent Type & Concentration goal->solvent temp Extraction Temperature goal->temp time Extraction Time goal->time ratio Solid-to-Liquid Ratio goal->ratio optimization Experimental Optimization (e.g., Response Surface Methodology) solvent->optimization temp->optimization time->optimization ratio->optimization analysis Analysis of Yield & Purity optimization->analysis analysis->goal Iterate until Optimized

References

Technical Support Center: Demethylcephalotaxinone Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Demethylcephalotaxinone in solution?

A1: Based on the general behavior of related alkaloids and other pharmaceutical compounds, the primary factors influencing the stability of this compound in solution are likely to be pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The molecular structure of this compound, which is part of the cephalotaxine family of alkaloids, suggests potential susceptibility to hydrolysis and oxidation.

Q2: I am observing a rapid loss of this compound in my aqueous solution. What is the likely cause?

A2: Rapid degradation is often associated with pH instability. Cephalotaxus alkaloids can be unstable in alkaline conditions.[3] It is recommended to verify the pH of your solution. For injection solutions of the related compound Homoharringtonine, tartaric acid is used to maintain a pH of around 4 for stability.[2] Consider preparing your solutions in a buffered system within a weakly acidic pH range (e.g., pH 4-6) to minimize hydrolysis.

Q3: Are there any recommended storage conditions for this compound solutions?

A3: To maximize stability, stock solutions of this compound should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[4] For working solutions, refrigeration (2-8°C) is advisable. Avoid repeated freeze-thaw cycles as this can degrade some compounds.[4][5]

Q4: What analytical methods are suitable for monitoring the stability of this compound and detecting its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and separating its degradation products.[3][6][7] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound.Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use LC-MS to characterize the unknown peaks.
Loss of compound potency over a short time Unsuitable solvent pH or temperature.Prepare solutions in a weakly acidic buffer (e.g., acetate or citrate buffer, pH 4-6). Store solutions at or below 4°C and protect from light.
Precipitation in solution Poor solubility at the working concentration or pH.Verify the solubility of this compound in your chosen solvent system. Adjust the pH or consider the use of a co-solvent if necessary.
Inconsistent results between experiments Inconsistent solution preparation or storage.Standardize protocols for solution preparation, including solvent, pH, and concentration. Ensure consistent storage conditions (temperature, light exposure) for all samples.

Quantitative Data Summary

Note: The following tables contain hypothetical data for illustrative purposes, as specific experimental data for this compound is not available. Researchers should generate their own data following the provided protocols.

Table 1: Hypothetical pH Stability of this compound (0.1 mg/mL) at 25°C

pH% Remaining after 24h% Remaining after 72hMajor Degradation Products Observed
2.098.5%95.2%DP-1
4.099.8%99.1%Minimal Degradation
7.096.3%88.5%DP-2
9.085.1%65.4%DP-2, DP-3

Table 2: Hypothetical Temperature and Light Stability of this compound (0.1 mg/mL) at pH 4.0

Condition% Remaining after 48h% Remaining after 1 week
4°C, Protected from light99.9%99.5%
25°C, Protected from light99.3%97.8%
25°C, Exposed to ambient light97.5%92.1%
40°C, Protected from light95.2%85.6%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.

    • Photolytic Degradation: Expose a 0.1 mg/mL solution (in a transparent container) to a photostability chamber (ICH Q1B guidelines) or a UV lamp (254 nm and 365 nm).

    • Thermal Degradation: Incubate the stock solution at 80°C for 72 hours.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary (for acid and base samples), and analyze by a stability-indicating HPLC method. Compare the chromatograms of stressed samples to a control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeOH) prep_work Prepare Working Solutions (0.1 mg/mL in various buffers) prep_stock->prep_work stress_ph pH Stress (pH 2, 4, 7, 9) prep_work->stress_ph stress_temp Thermal Stress (4°C, 25°C, 40°C) prep_work->stress_temp stress_light Photolytic Stress (UV/Vis Light) prep_work->stress_light stress_ox Oxidative Stress (3% H2O2) prep_work->stress_ox sampling Sample at Time Points (0, 24, 48, 72h) stress_ph->sampling stress_temp->sampling stress_light->sampling stress_ox->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms

Caption: Workflow for assessing this compound stability.

G Hypothetical Degradation Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation DMC This compound DP1 Hydrolyzed Product 1 (Acidic Conditions) DMC->DP1 H+ / H2O DP2 Hydrolyzed Product 2 (Basic Conditions) DMC->DP2 OH- / H2O DP4 Oxidized Product DMC->DP4 [O]

Caption: Hypothetical degradation routes for this compound.

References

Technical Support Center: Overcoming Low Solubility of Demethylcephalotaxinone in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of Demethylcephalotaxinone (DCTN) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCTN) and what is its primary mechanism of action?

A1: this compound is a cephalotaxine alkaloid, a class of natural products found in plants of the Cephalotaxus genus.[1][2] Like other Cephalotaxus alkaloids, such as homoharringtonine (HHT), DCTN is presumed to exhibit anti-tumor properties, particularly against leukemia.[1] The primary mechanism of action for this class of compounds is the inhibition of protein synthesis.[2]

Q2: I am observing precipitation when I dilute my DCTN stock solution into my aqueous assay medium. What is causing this?

A2: Precipitation upon dilution of a stock solution into an aqueous medium is a common issue for hydrophobic compounds like DCTN. This is often due to a phenomenon known as "solvent shifting." DCTN is likely dissolved in a high concentration in an organic solvent like DMSO, where it is readily soluble. When this concentrated stock is introduced into the aqueous environment of your cell culture medium or buffer, the solvent polarity changes drastically, causing the compound to crash out of solution as its solubility limit is exceeded.

Q3: What organic solvents are recommended for preparing a stock solution of DCTN?

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The maximum tolerable concentration of DMSO is cell-line dependent. For many cancer cell lines, including leukemia cell lines, it is generally recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% to avoid significant cytotoxicity.[5] However, some robust cell lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your experimental samples to assess the specific tolerance of your cell line.

Troubleshooting Guide

Issue: Precipitate formation during experiment
Possible Cause Troubleshooting Step Detailed Protocol
Exceeding solubility limit in aqueous media.Decrease the final concentration of DCTN in the assay.Perform a dose-response curve to determine the optimal concentration range where the compound remains in solution and exhibits the desired biological activity.
Rapid change in solvent polarity.Employ a serial dilution method.Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous medium. For example, first dilute the stock 1:10 in medium, vortex gently, and then perform further dilutions.
Interaction with media components.Test solubility in a simpler buffer.Dissolve DCTN in a simple buffer like PBS at the final assay concentration to determine if components in the cell culture medium are contributing to precipitation.
Temperature fluctuations.Pre-warm the media and maintain a stable temperature.Ensure the cell culture medium is warmed to 37°C before adding the DCTN stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Solubility Data for Related Compounds

While specific data for this compound is limited, the following table summarizes the solubility of structurally similar Cephalotaxus alkaloids, which can be used as a reference.

CompoundSolventSolubilityCitation
HomoharringtonineDMSO100 mg/mL[3][6]
Ethanol50 mg/mL[3]
WaterInsoluble[3]
HarringtonineEthanol, DMSO, Dimethyl formamide~25 mg/mL[7]
Aqueous BuffersSparingly soluble[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DCTN Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of DCTN required to make a 10 mM stock solution. (Molecular Weight of DCTN to be obtained from the supplier).

  • Weigh the calculated amount of DCTN powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the DCTN is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Dilution of DCTN Stock Solution for Cell-Based Assays

Materials:

  • 10 mM DCTN stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or 96-well plate

Procedure:

  • Thaw an aliquot of the 10 mM DCTN stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

  • When adding the DMSO stock to the medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Visually inspect the diluted solutions for any signs of precipitation before adding them to the cells.

  • Ensure the final DMSO concentration in the cell culture wells does not exceed the tolerated level for your specific cell line (typically ≤ 0.5%).

Signaling Pathways and Experimental Workflows

Based on studies of the related compound homoharringtonine, this compound may influence several key signaling pathways involved in cancer cell proliferation and survival.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay DCTN_powder DCTN Powder Stock_Solution 10 mM Stock in DMSO DCTN_powder->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (≤0.5% DMSO) Stock_Solution->Working_Solution Serial Dilution Culture_Medium Pre-warmed Culture Medium Culture_Medium->Working_Solution Incubation Incubation Working_Solution->Incubation Cells Leukemia Cells Cells->Incubation Data_Analysis Data Analysis Incubation->Data_Analysis

Caption: Experimental workflow for preparing and using DCTN in cell-based assays.

pi3k_akt_pathway DCTN This compound (presumed action) PI3K PI3K DCTN->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Presumed inhibitory effect of DCTN on the PI3K-AKT signaling pathway.

jak_stat_pathway DCTN This compound (presumed action) JAK2 JAK2 DCTN->JAK2 Inhibits Phosphorylation STAT5 STAT5 JAK2->STAT5 Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) STAT5->Gene_Expression Activates

Caption: Presumed inhibitory effect of DCTN on the JAK2-STAT5 signaling pathway.

References

"troubleshooting inconsistent results in Demethylcephalotaxinone experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylcephalotaxinone (Dem-CET). The information provided is intended to help resolve common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound (Dem-CET) is a cephalotaxine-type alkaloid.[1][2] While specific research on Dem-CET is limited, it belongs to a class of compounds known for their antitumor properties.[3][4] Related compounds, such as homoharringtonine (HHT), are known to inhibit protein synthesis and have been used in the treatment of leukemia.[1][2][4] Therefore, it is plausible that Dem-CET exhibits similar cytotoxic or antiproliferative activities.

Q2: My Dem-CET solution appears cloudy or precipitated. What should I do?

Inconsistent solubility is a common issue with alkaloid compounds. Consider the following:

  • Solvent Choice: Ensure you are using a suitable solvent. Many alkaloids require organic solvents like DMSO, ethanol, or methanol for initial stock solutions, followed by dilution in aqueous media.

  • pH of the Medium: The solubility of alkaloids can be highly dependent on the pH of the solution. Small adjustments to the pH of your experimental buffer may improve solubility.

  • Warming the Solution: Gently warming the solution may help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.

  • Sonication: Using a sonicator can aid in the dissolution of fine particles.

Q3: I am observing significant variability in cell viability assays between experiments. What are the potential causes?

Inconsistent results in cell viability assays can stem from several factors:[5][6][7]

  • Compound Stability: Ensure that your Dem-CET stock solutions are stored correctly (typically at -20°C or -80°C) and are not subjected to repeated freeze-thaw cycles. Alkaloids can be susceptible to degradation.

  • Cell Seeding Density: Inconsistent initial cell numbers will lead to variability. Always perform a cell count before seeding and ensure a uniform distribution of cells in your microplates.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

  • Incubation Time: The duration of compound exposure is critical. Ensure that incubation times are consistent across all experiments.

  • Assay Reagent Handling: Properly store and handle assay reagents as per the manufacturer's instructions. Reagents that have expired or been improperly stored can lead to erroneous results.

Q4: My HPLC analysis of Dem-CET shows inconsistent peak areas or retention times. How can I troubleshoot this?

High-Performance Liquid Chromatography (HPLC) is a sensitive technique, and variability can arise from multiple sources:[8][9][10]

  • Mobile Phase Preparation: Inconsistencies in the mobile phase composition can significantly impact retention times. Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase thoroughly to prevent air bubbles in the system.

  • Column Equilibration: Insufficient column equilibration can lead to drifting retention times. Ensure the column is adequately equilibrated with the mobile phase before injecting your samples.

  • Sample Preparation: Ensure that your samples are fully dissolved and free of particulate matter. Filter your samples before injection to prevent clogging of the column.

  • System Leaks: Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times.

  • Injector Issues: Inconsistent injection volumes can lead to variable peak areas. Ensure the injector is functioning correctly and the sample loop is being filled completely.

Troubleshooting Guides

Problem: Unexpectedly Low Cytotoxicity in Cancer Cell Lines
Possible Cause Troubleshooting Step
Compound Inactivity Verify the purity and identity of your Dem-CET sample using analytical techniques such as HPLC-MS or NMR.
Incorrect Dosage Perform a dose-response study over a wide range of concentrations to determine the optimal effective concentration.
Cell Line Resistance Some cancer cell lines may be inherently resistant to certain compounds. Consider testing on a panel of different cell lines.
Assay Interference Some compounds can interfere with the chemistry of cell viability assays (e.g., auto-fluorescence). Run appropriate controls, including compound-only wells, to check for interference.
Problem: High Background Signal in Fluorescence-Based Assays
Possible Cause Troubleshooting Step
Autofluorescence of Dem-CET Measure the fluorescence of Dem-CET in the assay buffer at the excitation and emission wavelengths used in your experiment. If it is fluorescent, consider using a luminescence-based or colorimetric assay instead.
Media Components Phenol red in cell culture media can contribute to background fluorescence. Use phenol red-free media for your assays.
Contaminated Reagents Use fresh, high-quality reagents and sterile, nuclease-free water to prepare your solutions.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines. This data is for illustrative purposes and should be experimentally determined.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HL-60Acute Promyelocytic Leukemia485.2
K562Chronic Myelogenous Leukemia488.9
MCF-7Breast Adenocarcinoma7215.6
A549Lung Carcinoma7222.1

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Dem-CET in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

HPLC Analysis of this compound Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Protocol:

    • Dissolve a small amount of Dem-CET in methanol.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Analyze the resulting chromatogram to determine the purity based on the peak area of the main compound relative to any impurity peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Experiment cluster_analysis Data Analysis dem_cet Dem-CET Stock Solution treatment Cell Treatment dem_cet->treatment cells Cell Culture cells->treatment incubation Incubation treatment->incubation viability_assay Viability Assay incubation->viability_assay readout Plate Reader Readout viability_assay->readout ic50 IC50 Calculation readout->ic50

Experimental workflow for determining the cytotoxicity of Dem-CET.

signaling_pathway DemCET This compound Ribosome Ribosome DemCET->Ribosome inhibits Apoptosis Apoptosis DemCET->Apoptosis induces ProteinSynth Protein Synthesis CellCycle Cell Cycle Arrest ProteinSynth->CellCycle progression depends on Ribosome->ProteinSynth required for CellDeath Cell Death CellCycle->CellDeath can lead to Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Caspase3->CellDeath

Hypothesized signaling pathway for this compound.

References

Technical Support Center: Improving the Purity of Synthetic Demethylcephalotaxinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Demethylcephalotaxinone.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: After synthesis, my crude this compound product shows multiple spots on a Thin Layer Chromatography (TLC) analysis. What are the likely impurities?

Answer:

The impurities in your synthetic this compound can originate from several sources, including starting materials, by-products of the reaction, and degradation products. Common classes of impurities in the synthesis of cephalotaxine alkaloids include:

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials and various synthetic intermediates in your crude product.

  • By-products of the Synthesis: Side reactions are common in complex organic syntheses. For cephalotaxine-type alkaloids, these can include isomers and products of over-reaction or alternative cyclizations.

  • Reagents, Ligands, and Catalysts: Trace amounts of reagents, ligands (e.g., from coupling reactions), and catalysts (e.g., palladium from cross-coupling reactions) may persist in the crude product.[1][2]

  • Degradation Products: this compound may be susceptible to degradation under certain conditions (e.g., harsh pH, high temperatures, or exposure to light and air), leading to the formation of various degradation products.

  • Enantiomeric Impurities: If your synthesis is not perfectly stereoselective, the undesired enantiomer of this compound could be present as an impurity.[2]

Question 2: I am struggling to separate this compound from a closely related impurity using column chromatography. What can I do?

Answer:

Optimizing your column chromatography protocol is key to separating challenging impurities. Here are several strategies:

  • Solvent System Optimization: The choice of the mobile phase is critical. For cephalotaxine-type alkaloids, which are moderately polar, a gradient elution is often more effective than an isocratic one.

    • Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems for alkaloids include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

    • For particularly stubborn separations, consider a multi-step gradient.

    • The addition of a small amount of a modifier like triethylamine (for basic compounds) can improve peak shape and resolution by neutralizing acidic sites on the silica gel.

  • Choice of Stationary Phase:

    • Normal Phase: Silica gel is the most common choice. For very polar impurities, alumina (neutral or basic) might be a better alternative.

    • Reverse Phase: If normal-phase chromatography fails, consider reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often with additives like formic acid or TFA).

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column will generally provide better resolution but will also have a longer run time and lower loading capacity.

    • Particle Size: Smaller silica gel particles will lead to higher resolution but also higher backpressure.

  • Loading Technique: Ensure your crude sample is dissolved in a minimal amount of the initial mobile phase solvent and loaded carefully onto the column in a narrow band.

Question 3: My this compound product appears oily and won't crystallize during recrystallization. What should I do?

Answer:

"Oiling out" is a common problem during recrystallization where the compound separates as a liquid rather than a solid. Here are some troubleshooting steps:

  • Solvent Choice: The solvent system is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • If you are using a single solvent, it may be too good a solvent. Try a less polar solvent.

    • If you are using a solvent pair (a "good" solvent and a "poor" solvent), you may have too much of the "good" solvent. Try adding more of the "poor" solvent dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the "good" solvent to clarify it before allowing it to cool slowly.

  • Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Concentration: Your solution might be too concentrated. Try diluting the solution with more of the hot solvent before cooling. Conversely, if no crystals form at all, your solution may be too dilute, and you may need to evaporate some of the solvent.

Question 4: I am seeing peak tailing and inconsistent retention times in my HPLC analysis of purified this compound. What could be the cause?

Answer:

Peak tailing and retention time drift in HPLC are common issues that can often be resolved by systematically checking your system and method parameters.

  • Peak Tailing:

    • Secondary Interactions: Alkaloids, being basic, can interact with acidic silanol groups on the silica-based stationary phase. Adding a competing base like triethylamine to the mobile phase or using a low pH mobile phase (with formic acid or TFA) to suppress the ionization of silanols can help.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.

    • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Try flushing the column with a strong solvent or replace the column if necessary.

  • Inconsistent Retention Times:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently. Small variations in solvent ratios or pH can affect retention times. Degas the mobile phase thoroughly to prevent bubble formation in the pump.

    • Column Temperature: Fluctuations in column temperature can cause retention times to drift. Use a column oven to maintain a constant temperature.

    • Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, which will affect retention times.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample, especially when using a new mobile phase or after a gradient run.

Frequently Asked Questions (FAQs)

Q1: What is a typical purity level I should aim for with synthetic this compound for research purposes?

A1: For most in vitro and in vivo research applications, a purity of >95% as determined by HPLC is generally considered acceptable. For more sensitive applications, such as structural biology or clinical development, a purity of >98% or even >99% is often required.

Q2: What are the best analytical techniques to assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A validated HPLC method with a suitable detector (e.g., UV-Vis or Mass Spectrometry) can separate and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your desired product and can also reveal the presence of impurities, although it is generally less sensitive than HPLC for quantification of minor impurities.

  • Elemental Analysis: This can confirm the elemental composition of your compound.

Q3: How should I store purified this compound to prevent degradation?

A3: As a general guideline for alkaloids, store the purified solid compound in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C) to minimize degradation. If possible, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Data Presentation

Table 1: Comparison of Purification Methods for Cephalotaxine-Type Alkaloids

Purification MethodTypical Purity AchievedTypical RecoveryNotes
Column Chromatography (Silica Gel)80-95%70-90%Purity is highly dependent on the solvent system and loading.
High-Speed Counter-Current Chromatography81-98%>90%Effective for separating closely related alkaloids.
Recrystallization>98%50-80%Highly effective for removing small amounts of impurities, but can have lower recovery.
Preparative HPLC>99%60-90%Can achieve very high purity but is less scalable than other methods.

Note: The data presented is based on studies of cephalotaxine and its analogues and may vary for this compound.

Experimental Protocols

Protocol 1: Column Chromatography Purification of Crude this compound

This protocol is a general guideline and should be optimized for your specific crude product.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the initial mobile phase, or a slightly more polar solvent like dichloromethane).

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin elution with the non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate in hexane/ethyl acetate, or methanol in dichloromethane/methanol).

    • Collect fractions and monitor the elution of your compound by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

The choice of solvent is critical and may require some experimentation.

  • Solvent Selection:

    • Test the solubility of your impure this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with hexane or water). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved.

    • If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Decolorization (Optional):

    • If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: HPLC Analysis of this compound Purity

This is a general method and should be optimized and validated.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Example Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm, to be determined by UV-Vis spectroscopy of the pure compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Synthetic This compound Col_Chrom Column Chromatography Crude->Col_Chrom Initial Cleanup Recrystal Recrystallization Col_Chrom->Recrystal Further Purification TLC TLC Analysis Col_Chrom->TLC Monitor Fractions HPLC HPLC Purity Check Recrystal->HPLC TLC->Col_Chrom HPLC->Recrystal Final_Product Pure this compound (>95%) HPLC->Final_Product Meets Specification

Caption: A typical experimental workflow for the purification and analysis of synthetic this compound.

Troubleshooting_Tree Start Low Purity after Initial Purification Impurity_Type Identify Impurity Type (TLC/LC-MS) Start->Impurity_Type Polar_Impurity Polar Impurity? Impurity_Type->Polar_Impurity Known Structure Reassess Re-evaluate Synthetic Route to minimize byproduct formation Impurity_Type->Reassess Unknown Structure NonPolar_Impurity Non-Polar Impurity? Polar_Impurity->NonPolar_Impurity No Sol_Recrystal Optimize Recrystallization Solvent System Polar_Impurity->Sol_Recrystal Yes Isomer_Impurity Isomeric Impurity? NonPolar_Impurity->Isomer_Impurity No NP_Chrom Optimize Normal Phase Column Chromatography (less polar mobile phase) NonPolar_Impurity->NP_Chrom Yes RP_Chrom Use Reverse Phase Column Chromatography Isomer_Impurity->RP_Chrom No Prep_HPLC Use Preparative HPLC with optimized gradient Isomer_Impurity->Prep_HPLC Yes

Caption: A decision tree for troubleshooting the purification of this compound based on impurity type.

References

Technical Support Center: Demethylcephalotaxinone Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Demethylcephalotaxinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in various biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a natural compound that has been shown to exhibit cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the induction of apoptosis, or programmed cell death.

Q2: How does this compound induce apoptosis?

A2: this compound induces apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of downstream caspases, such as caspase-3, which are key executioners of apoptosis.

Q3: Can this compound interfere with common cytotoxicity assays?

A3: Yes, as a compound that induces apoptosis, this compound can directly influence the readouts of cytotoxicity assays. For example, in assays that measure cell viability based on metabolic activity (e.g., MTT, MTS), the cytotoxic effects of this compound will lead to a dose-dependent decrease in signal. It is crucial to differentiate between a true cytotoxic effect and potential assay artifacts.

Q4: Are there specific signaling pathways known to be affected by this compound?

A4: The primary signaling pathway affected by this compound is the Bcl-2-mediated apoptotic pathway. By altering the balance of pro- and anti-apoptotic proteins, it triggers the caspase cascade, leading to cell death.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent IC50 values in cytotoxicity assays.
  • Possible Cause 1: Variable cell density.

    • Troubleshooting: Ensure consistent cell seeding density across all wells and plates. Create a standard operating procedure for cell plating and adhere to it strictly.

  • Possible Cause 2: Interference with assay reagents.

    • Troubleshooting: To check for interference, run a control plate with this compound in cell-free media containing the assay reagents. Any significant change in absorbance or fluorescence would indicate direct interference.

  • Possible Cause 3: Instability of the compound.

    • Troubleshooting: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess the stability of the compound in your specific cell culture medium over the time course of the experiment.

Issue 2: Unexpected results in apoptosis assays.
  • Possible Cause 1: Incorrect timing of the assay.

    • Troubleshooting: The induction of apoptosis is a time-dependent process. Perform a time-course experiment to determine the optimal incubation time for observing key apoptotic events (e.g., caspase activation, changes in Bcl-2/Bax expression) in your specific cell line.

  • Possible Cause 2: Cell line resistance.

    • Troubleshooting: Different cell lines can exhibit varying sensitivity to this compound. If you do not observe an apoptotic response, consider using a different cell line or increasing the concentration of the compound. It is also beneficial to include a positive control for apoptosis induction.

  • Possible Cause 3: Off-target effects.

    • Troubleshooting: While the primary mechanism is through the Bcl-2 pathway, off-target effects are possible.[1] Consider using techniques like western blotting to confirm the specific modulation of apoptotic proteins.

Data Presentation

The following table summarizes the reported cytotoxic activity of this compound against a human leukemia cell line.

Cell LineAssay TypeIC50 Value (µM)
HL-60MTT Assay1.56

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted for assessing the cytotoxic effects of this compound.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HL-60)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts related to the action of this compound.

Demethylcephalotaxinone_Signaling_Pathway Demethyl This compound Bcl2 Bcl-2 (Anti-apoptotic) Demethyl->Bcl2 inhibits Bax Bax (Pro-apoptotic) Demethyl->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilizes Bax->Mitochondrion permeabilizes Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Treat Treat with this compound Seed->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance at 570nm Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Experimental workflow for a typical MTT cytotoxicity assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Viability Check Cell Viability Assay? Start->Check_Viability Yes Check_Apoptosis Check Apoptosis Assay? Start->Check_Apoptosis No Inconsistent_IC50 Inconsistent IC50 Check_Viability->Inconsistent_IC50 Unexpected_Apoptosis Unexpected Apoptosis Results Check_Apoptosis->Unexpected_Apoptosis Cell_Density Variable Cell Density? Inconsistent_IC50->Cell_Density Standardize_Seeding Standardize Seeding Protocol Cell_Density->Standardize_Seeding Yes Reagent_Interference Reagent Interference? Cell_Density->Reagent_Interference No Run_CellFree_Control Run Cell-Free Control Reagent_Interference->Run_CellFree_Control Yes Timing Incorrect Timing? Unexpected_Apoptosis->Timing Time_Course Perform Time-Course Timing->Time_Course Yes Resistance Cell Line Resistance? Timing->Resistance No Use_Positive_Control Use Positive Control Resistance->Use_Positive_Control Yes

Caption: A logical troubleshooting guide for common experimental issues.

References

"refining dosage and administration of Demethylcephalotaxinone in vivo"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo dosage and administration data for Demethylcephalotaxinone is limited in publicly available scientific literature. This guide is based on preclinical and clinical data for the closely related and well-studied Cephalotaxus alkaloid, Homoharringtonine (HHT) . Researchers should use this information as a starting point and conduct thorough dose-finding and toxicity studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for in vivo studies with Cephalotaxus alkaloids in mice?

A1: Based on studies with Homoharringtonine (HHT) in mouse models of leukemia, colorectal, and breast cancer, a common starting dosage is in the range of 0.5 mg/kg to 1 mg/kg per day .[1][2][3][4] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific animal model and cancer type, as toxicity can vary.[4]

Q2: What are the common routes of administration for Cephalotaxus alkaloids in vivo?

A2: Several routes of administration have been successfully used for HHT in preclinical studies, including:

  • Intraperitoneal (IP) injection: A frequent choice for systemic delivery in rodent models.

  • Subcutaneous (SC) injection: This route has been used in both preclinical mouse studies and clinical trials.[4]

  • Intravenous (IV) injection: Used for direct systemic administration.[2][3]

  • Oral (PO) gavage: While less common, oral formulations have been explored.

The choice of administration route will depend on the experimental goals, the formulation of the compound, and the desired pharmacokinetic profile.

Q3: What are the known potential side effects or toxicities of Homoharringtonine in vivo?

A3: In preclinical studies, high doses of HHT have been associated with toxicity, which can manifest as weight loss and mortality.[4] For example, in one study using a breast cancer xenograft model, a dose of 1 mg/kg was found to be too toxic for mice with MDA-MB-468 xenografts.[4] Careful monitoring of animal health, including body weight, is essential during treatment.

Q4: What is the mechanism of action of Homoharringtonine?

A4: Homoharringtonine is a protein synthesis inhibitor.[2][5][6] It acts by preventing the elongation of the polypeptide chain on the ribosome.[6] This can lead to the downregulation of short-lived oncoproteins, such as MYC, and induce apoptosis in cancer cells.[1][2] In the context of T-cell acute lymphoblastic leukemia, HHT has been shown to inhibit the NOTCH1/MYC pathway.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High toxicity or animal mortality The administered dose is above the Maximum Tolerated Dose (MTD).- Immediately stop the administration and provide supportive care.- Conduct a dose-response study starting with a lower dose (e.g., 0.1 mg/kg) and gradually escalate to determine the MTD for your specific model.- Consider a different administration route that may have a better toxicity profile.
Lack of tumor growth inhibition - The dosage is too low.- The administration frequency is insufficient.- The tumor model is resistant to the compound's mechanism of action.- If no toxicity is observed, consider a dose escalation.- Increase the frequency of administration (e.g., from once daily to twice daily), monitoring for toxicity.- Confirm the expression of the target pathway (e.g., NOTCH/MYC) in your tumor model.
Compound precipitation in formulation The vehicle is not suitable for the compound's solubility.- Test different biocompatible solvents (e.g., PBS, saline, DMSO/saline mixtures).- Sonication or gentle warming may aid in dissolution.- Prepare fresh formulations for each administration.
Variable tumor response within a group - Inconsistent administration technique.- Heterogeneity of the tumor xenografts.- Ensure all personnel are properly trained in the chosen administration technique.- Randomize animals into treatment groups after tumors have reached a measurable and consistent size.

Quantitative Data Summary

Table 1: Summary of In Vivo Dosages of Homoharringtonine in Mouse Models

Cancer TypeMouse ModelDosageAdministration RouteOutcomeReference
T-cell Acute Lymphoblastic LeukemiaXenograft1 mg/kg/dayNot specifiedAntileukemic activity, inhibition of NOTCH1/MYC pathway[1]
Acute Myeloid LeukemiaXenograft1 mg/kgIntravenousDelayed leukemia progression, prolonged survival[2][3]
Acute Myeloid LeukemiaXenograft1 mg/kgNot specifiedSubstantially delayed leukemia progression and prolonged survival[2][3]
Colorectal CancerXenograftNot specifiedNot specifiedSlowed tumor growth[7]
Triple Negative Breast CancerXenograft (MDA-MB-231)1 mg/kg, bi-daily for 7 daysSubcutaneous36.5% inhibition of tumor growth[4]
Triple Negative Breast CancerXenograft (MDA-MB-468)0.5 mg/kgSubcutaneousEfficacy evaluation (1 mg/kg was too toxic)[4]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study of a Cephalotaxus Alkaloid in a Subcutaneous Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for human cancer cell line xenografts.

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Preparation: Dissolve the Cephalotaxus alkaloid in a sterile, biocompatible vehicle (e.g., sterile PBS or a solution of DMSO and saline). Prepare fresh on each day of administration.

  • Administration:

    • Control Group: Administer the vehicle solution following the same schedule and route as the treatment group.

    • Treatment Group: Administer the compound at the predetermined dose and schedule (e.g., 1 mg/kg, daily, via intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume and body weight at least twice a week.

    • Observe the animals daily for any signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Analyze body weight changes to assess toxicity.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Study cluster_setup Setup cluster_monitoring Monitoring & Treatment cluster_analysis Analysis animal_model Select Animal Model (e.g., Immunodeficient Mice) cell_implantation Subcutaneous Tumor Cell Implantation animal_model->cell_implantation tumor_growth Monitor Tumor Growth cell_implantation->tumor_growth randomization Randomize into Control & Treatment Groups tumor_growth->randomization treatment Administer Compound and Vehicle randomization->treatment monitoring Monitor Tumor Volume, Body Weight, & Toxicity treatment->monitoring endpoint Study Endpoint (e.g., Max Tumor Size) monitoring->endpoint data_analysis Analyze Tumor Growth and Toxicity Data endpoint->data_analysis

Caption: Workflow for a typical in vivo efficacy study.

Signaling_Pathway Simplified Homoharringtonine Signaling Pathway in T-ALL HHT Homoharringtonine Ribosome Ribosome HHT->Ribosome Inhibits Protein_Synthesis Protein Synthesis HHT->Protein_Synthesis Blocks Elongation Ribosome->Protein_Synthesis NOTCH1 NOTCH1 Protein_Synthesis->NOTCH1 Produces MYC c-MYC Protein_Synthesis->MYC Produces Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition Leads to NOTCH1->MYC Activates Leukemia_Cell_Survival Leukemia Cell Survival MYC->Leukemia_Cell_Survival Promotes

References

Technical Support Center: A General Framework for Minimizing Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This technical support center provides a generalized framework for researchers and drug development professionals to systematically identify, characterize, and minimize the off-target effects of novel or poorly characterized small molecule inhibitors. While specific information on "Demethylcephalotaxinone" is not currently available in the public domain, the principles and methodologies outlined here offer a robust approach to guide your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A: Off-target effects are the interactions of a drug or compound with proteins or biomolecules other than its intended therapeutic target. These unintended interactions can lead to a variety of undesirable outcomes, including toxicity, reduced efficacy, and confounding experimental results. Minimizing off-target effects is crucial for the development of safe and effective therapeutics and for generating reliable research data.

Q2: How can I begin to assess the potential for off-target effects with my novel compound?

A: A tiered approach is recommended. Start with in silico (computational) methods to predict potential off-target interactions based on the compound's structure. Follow this with broad in vitro screening assays, such as kinase profiling or receptor binding panels, to empirically identify off-target binding. Cellular assays can then be used to confirm whether these off-target interactions translate to a functional effect in a biological system.

Q3: What are some common strategies to minimize off-target effects?

A: Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of the compound to achieve the desired on-target effect, as off-target effects are often more pronounced at higher concentrations.

  • Structural Modification (Structure-Activity Relationship - SAR): Systematically modify the chemical structure of the compound to improve its selectivity for the on-target protein.

  • Use of Multiple, Structurally Unrelated Inhibitors: Confirming a biological phenotype with two or more inhibitors that have the same on-target activity but different chemical scaffolds can increase confidence that the observed effect is due to the on-target inhibition.

  • Target Knockdown/Knockout Validation: Use genetic methods (e.g., siRNA, shRNA, CRISPR/Cas9) to deplete the intended target and verify that the compound's effect is lost.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results Off-target effects at the concentration used.Perform a dose-response curve to determine the minimal effective concentration. Test a structurally unrelated inhibitor for the same target.
Unexpected cellular toxicity The compound may be hitting a critical off-target protein.Conduct a broad cell viability screen across multiple cell lines. Perform a kinase or safety pharmacology panel to identify potential off-target interactions.
Phenotype does not match known target biology The observed phenotype may be due to an off-target effect.Validate the on-target effect using a direct biochemical assay (e.g., Western blot for a downstream signaling event). Use target knockdown/knockout to see if the phenotype is replicated.
Discrepancy between in vitro and cellular activity Poor cell permeability, active efflux, or metabolic instability of the compound. Off-target effects in the cellular context.Perform cell permeability and stability assays. Conduct cellular thermal shift assays (CETSA) to confirm target engagement in cells.

Experimental Protocols

Kinase Profiling Assay

Objective: To identify off-target kinases that bind to the compound.

Methodology:

  • Select a commercially available kinase panel (e.g., a panel of 100, 200, or more kinases).

  • Prepare the test compound at a concentration typically 10- to 100-fold higher than its on-target IC50 to maximize the detection of off-target interactions. A common screening concentration is 1 µM or 10 µM.

  • The compound is incubated with each kinase in the panel in the presence of ATP and a suitable substrate.

  • Kinase activity is measured, typically by quantifying the amount of phosphorylated substrate. This can be done using methods like radiometric assays (³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • The percentage of inhibition for each kinase is calculated relative to a control (e.g., DMSO).

  • Hits are typically defined as kinases that show a certain threshold of inhibition (e.g., >50% or >75%).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and assess off-target engagement in a cellular environment.

Methodology:

  • Culture cells to an appropriate density and treat with the test compound or vehicle control (e.g., DMSO) for a specified time.

  • Harvest the cells, wash to remove excess compound, and resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of the target protein (and potential off-target proteins) remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Binding of the compound to a protein stabilizes it, resulting in a higher melting temperature. This is observed as more of the protein remaining in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle control.

Data Presentation

Table 1: Example Kinase Selectivity Profile

Kinase% Inhibition @ 1 µMIC50 (nM)
On-Target Kinase 98% 15
Off-Target Kinase A85%250
Off-Target Kinase B60%1,200
Off-Target Kinase C15%>10,000

Table 2: Example Cellular Activity and Toxicity Profile

Cell LineOn-Target EC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/EC50)
Cell Line A5025500
Cell Line B7515200
Normal Fibroblasts>10,000>50N/A

Visualizing the Workflow

Below is a diagram illustrating a logical workflow for identifying and mitigating off-target effects of a novel compound.

workflow start Start: Novel Compound in_silico In Silico Screening (Predict Off-Targets) start->in_silico biochemical Biochemical Assays (On-Target Potency) start->biochemical broad_screen Broad In Vitro Screening (Kinase/Receptor Panels) biochemical->broad_screen High Potency cellular_on_target Cellular On-Target Assay (e.g., Western Blot, Reporter Assay) broad_screen->cellular_on_target sar Structure-Activity Relationship (SAR) (Optimize Selectivity) broad_screen->sar Poor Selectivity cetsa CETSA (Confirm Target Engagement) cellular_on_target->cetsa cellular_phenotype Cellular Phenotypic Assays (Viability, Function) cetsa->cellular_phenotype validation Target Validation (siRNA, CRISPR) cellular_phenotype->validation Confirm On-Target Phenotype off_target_deconvolution Off-Target Deconvolution (Identify problematic off-targets) cellular_phenotype->off_target_deconvolution Unexpected Phenotype sar->biochemical Iterate lead Lead Compound with Minimized Off-Targets validation->lead off_target_deconvolution->sar

Workflow for minimizing off-target effects.

Technical Support Center: Enhancing the Bioavailability of Demethylcephalotaxinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Demethylcephalotaxinone (DCTN) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound derivatives?

This compound and its derivatives, belonging to the Cephalotaxus alkaloids, often exhibit poor oral bioavailability due to a combination of factors.[1][2] The primary challenges include low aqueous solubility, which limits their dissolution in gastrointestinal fluids, and potential low permeability across the intestinal epithelium. Furthermore, like many natural product-derived compounds, they may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.

Q2: What are the most promising formulation strategies to enhance the bioavailability of DCTN derivatives?

Several advanced formulation strategies can be employed to overcome the bioavailability challenges of DCTN derivatives. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) are effective for poorly water-soluble drugs.[3][4] They can enhance solubility, improve absorption, and potentially bypass first-pass metabolism through lymphatic uptake.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to faster dissolution and improved absorption.[3] Polymeric nanoparticles can also be used to protect the drug from degradation and control its release.

  • Prodrug Approach: Chemical modification of the DCTN derivative to create a more soluble or permeable prodrug can be a highly effective strategy.[5] The prodrug is then converted to the active parent drug in the body.

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in its amorphous (non-crystalline) state can enhance its solubility and dissolution rate.

Q3: How can I assess the permeability of my DCTN derivative?

The Caco-2 cell permeability assay is a widely used and well-established in vitro model to predict human intestinal drug absorption.[4][6][7] This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. By measuring the transport of your compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A bi-directional assay, measuring transport in both directions, can also help identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Q4: Are there any known excipients that can enhance the absorption of DCTN derivatives?

While specific studies on DCTN derivatives are limited, general principles of formulation science apply. Permeation enhancers, which can transiently and reversibly open the tight junctions between intestinal epithelial cells, may improve the absorption of poorly permeable compounds. Additionally, surfactants and lipids used in various formulations can enhance solubility and membrane fluidity, thereby facilitating absorption.

Troubleshooting Guides

Problem 1: Low and Variable Oral Bioavailability in Animal Studies

Possible Causes:

  • Poor aqueous solubility: The DCTN derivative is not dissolving sufficiently in the gastrointestinal tract.

  • Low intestinal permeability: The compound is not efficiently crossing the intestinal wall.

  • Significant first-pass metabolism: The drug is being extensively metabolized by the liver before reaching systemic circulation.

  • Efflux by transporters: The compound is being actively pumped back into the intestinal lumen by transporters like P-gp.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of your DCTN derivative at different pH values relevant to the gastrointestinal tract.

    • Determine the LogP value to understand its lipophilicity. While specific data for DCTN is scarce, related compounds can provide an estimate.

  • Conduct an in vitro Caco-2 Permeability Assay:

    • This will help you differentiate between a solubility and a permeability problem. A low Papp value suggests poor permeability.

    • Perform a bi-directional assay to assess the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

  • Formulation Development:

    • If solubility is the primary issue: Consider formulating the compound in a lipid-based system (e.g., SLNs) or as an amorphous solid dispersion.

    • If permeability is the main hurdle: Explore the use of permeation enhancers in your formulation or consider a prodrug approach to increase lipophilicity.

    • If efflux is suspected: Co-administration with a known P-gp inhibitor (in a research setting) can help confirm this. Some formulation excipients can also inhibit P-gp.

Problem 2: Difficulty in Preparing Stable Nanoparticle Formulations

Possible Causes:

  • Drug crystallization: The DCTN derivative may crystallize out of the nanoparticle matrix over time.

  • Particle aggregation: The nanoparticles may not be sufficiently stabilized, leading to aggregation and an increase in particle size.

  • Low entrapment efficiency: The drug is not being efficiently encapsulated within the nanoparticles.

Troubleshooting Steps:

  • Optimize Formulation Components:

    • Lipid/Polymer Selection: Screen different lipids or polymers to find one with good solubility and compatibility with your DCTN derivative.

    • Surfactant/Stabilizer Concentration: The type and concentration of the surfactant or stabilizer are critical for preventing aggregation. Experiment with different options and concentrations.

  • Refine Preparation Method:

    • The parameters of your preparation method (e.g., homogenization pressure and cycles for SLNs, solvent evaporation rate for polymeric nanoparticles) can significantly impact particle size and stability. Systematically optimize these parameters.

  • Characterize the Formulation Thoroughly:

    • Regularly measure particle size, polydispersity index (PDI), and zeta potential to monitor stability.

    • Use techniques like Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous or molecularly dispersed state within the nanoparticles and not in a crystalline form.

    • Determine the entrapment efficiency to ensure a sufficient amount of the drug is being encapsulated.

Data Presentation

The following table summarizes pharmacokinetic data from a study on arteether-loaded solid lipid nanoparticles (ART-SLN) in rats, which serves as an illustrative example of the potential for bioavailability enhancement using nanoformulations. While this data is not for a DCTN derivative, it highlights the significant improvements that can be achieved.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Arteether in Aqueous Suspension25.3 ± 4.12.0105.2 ± 15.8100 (Reference)
Arteether in Groundnut Oil118.6 ± 12.54.04434.7 ± 312.64215
Arteether-Loaded SLN295.4 ± 25.76.07538.5 ± 543.27166

Data adapted from a study on arteether, demonstrating the potential for bioavailability enhancement with SLN formulations.

Experimental Protocols

Preparation of Homoharringtonine-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs using a high-pressure homogenization technique.

Materials:

  • Homoharringtonine (or other DCTN derivative)

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve the Homoharringtonine in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax®) at a high speed for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer.

    • Perform several homogenization cycles at an optimized pressure (e.g., 500-1500 bar).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.

    • Determine the entrapment efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles using a validated analytical method like HPLC or LC-MS/MS.

Caco-2 Permeability Assay

This protocol provides a general procedure for assessing the intestinal permeability of a DCTN derivative.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements (e.g., DMEM, FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • DCTN derivative stock solution

  • Lucifer yellow (as a marker for monolayer integrity)

  • Analytical standards for quantification (e.g., by LC-MS/MS)

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the DCTN derivative at a known concentration to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

    • Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Perform the experiment as described above but add the DCTN derivative to the basolateral chamber and sample from the apical chamber. This is to determine the efflux ratio.

  • Sample Analysis:

    • Quantify the concentration of the DCTN derivative in all the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies DCTN_Derivative DCTN Derivative Formulation Formulation Strategies (SLN, Prodrug, etc.) DCTN_Derivative->Formulation Solubility Solubility Assessment Formulation->Solubility Permeability Caco-2 Permeability Assay Formulation->Permeability Animal_Model Animal Model (e.g., Rats) Permeability->Animal_Model PK_Study Pharmacokinetic Study (Blood Sampling) Animal_Model->PK_Study Data_Analysis Data Analysis (Cmax, AUC) PK_Study->Data_Analysis Bioavailability Enhanced Bioavailability Data_Analysis->Bioavailability

Caption: Experimental workflow for enhancing the bioavailability of DCTN derivatives.

signaling_pathway cluster_barriers Bioavailability Barriers Oral_Admin Oral Administration of DCTN Derivative Dissolution Dissolution in GI Fluids Oral_Admin->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Solubility-Limited First_Pass First-Pass Metabolism (Liver) Absorption->First_Pass Permeability-Limited Systemic_Circulation Systemic Circulation (Bioavailable Drug) First_Pass->Systemic_Circulation Metabolism-Limited

Caption: Key physiological barriers affecting the oral bioavailability of DCTN derivatives.

References

Validation & Comparative

Demethylcephalotaxinone vs. Cephalotaxine: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product chemistry and oncology research, alkaloids derived from the genus Cephalotaxus have garnered significant attention for their potential anti-cancer properties. Among these, cephalotaxine and its analogue, demethylcephalotaxinone, are of particular interest. This guide provides a detailed, objective comparison of the cytotoxic activities of this compound and cephalotaxine, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these compounds.

Comparative Cytotoxic Activity

The cytotoxic effects of this compound and cephalotaxine have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological processes, serves as the primary metric for comparison.

A study evaluating the in vitro cytotoxicity of various Cephalotaxus alkaloids provides a direct comparison of the activities of cephalotaxinone and cephalotaxine against several cancer cell lines. The results, summarized in the table below, indicate that both compounds generally exhibit weak cytotoxic activity against the tested cell lines.

CompoundA549 (Lung Carcinoma) IC50 (µg/mL)HCT116 (Colon Carcinoma) IC50 (µg/mL)HepG2 (Hepatocellular Carcinoma) IC50 (µg/mL)
Cephalotaxinone >10093.06 ± 5.02>100
Cephalotaxine 85.67 ± 16.7522.65 ± 13.8671.94 ± 12.30

Data sourced from a study on Cephalotaxus alkaloids[1].

Notably, cephalotaxinone demonstrated weak activity against the HCT116 cell line and was largely inactive against A549 and HepG2 cell lines at the concentrations tested[1]. Cephalotaxine also showed limited to moderate activity against these cell lines[1].

In contrast, other studies have reported more potent cytotoxic activity for cephalotaxine against various leukemia cell lines. For instance, cephalotaxine has been shown to be cytotoxic to HL-60, NB4, MOLT-4, K562, Jurkat, and Raji cells with IC50 values of 4.91, 16.88, 7.09, 22.59, 5.54, and 18.08 µM, respectively[2][3].

Mechanism of Action

Cephalotaxine

The cytotoxic effects of cephalotaxine, particularly in leukemia cells, are attributed to its ability to induce apoptosis through the mitochondrial pathway.[4] Research has elucidated a mechanism involving the following key events:

  • Reduction of Mitochondrial Membrane Potential: Cephalotaxine treatment leads to a decrease in the mitochondrial membrane potential, a critical event in the initiation of the intrinsic apoptotic cascade.[4]

  • Regulation of Bcl-2 Family Proteins: The compound downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bak. This shift in the balance of Bcl-2 family proteins promotes the permeabilization of the mitochondrial outer membrane.[4]

  • Impairment of Autophagy: Cephalotaxine has also been shown to disrupt the process of autophagy, which can otherwise act as a survival mechanism for cancer cells.[4]

The following diagram illustrates the proposed signaling pathway for cephalotaxine-induced apoptosis.

Cephalotaxine_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Cephalotaxine Cephalotaxine Bcl2 Bcl-2 (Anti-apoptotic) Cephalotaxine->Bcl2 downregulates Bak Bak (Pro-apoptotic) Cephalotaxine->Bak upregulates MMP Mitochondrial Membrane Potential Bcl2->MMP maintains Bak->MMP disrupts CytoC Cytochrome c MMP->CytoC release Caspases Caspases CytoC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Signaling pathway of Cephalotaxine-induced apoptosis.

This compound

The precise molecular mechanism underlying the cytotoxic activity of this compound has not been extensively documented in the reviewed scientific literature. Further investigation is required to elucidate the signaling pathways through which this compound exerts its effects.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and cephalotaxine is typically performed using colorimetric assays such as the CCK-8 (Cell Counting Kit-8) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. These assays measure cell viability by quantifying the metabolic activity of the cells.

General Protocol for Cytotoxicity Assay (CCK-8 or MTS)

The following is a generalized protocol for determining the cytotoxic activity of compounds in a 96-well plate format.

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow start Start cell_seeding 1. Cell Seeding Seed cells in a 96-well plate. start->cell_seeding incubation1 2. Incubation Incubate for 24 hours. cell_seeding->incubation1 compound_addition 3. Compound Addition Add varying concentrations of test compounds. incubation1->compound_addition incubation2 4. Incubation Incubate for a specified period (e.g., 48-72 hours). compound_addition->incubation2 reagent_addition 5. Reagent Addition Add CCK-8 or MTS solution. incubation2->reagent_addition incubation3 6. Incubation Incubate for 1-4 hours. reagent_addition->incubation3 measurement 7. Absorbance Measurement Measure absorbance at the appropriate wavelength. incubation3->measurement analysis 8. Data Analysis Calculate IC50 values. measurement->analysis end End analysis->end

Caption: General experimental workflow for a cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or cephalotaxine. A control group with no compound is also included.

  • Incubation: The plates are incubated for a specific duration, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • Reagent Addition: After the incubation period, a solution of CCK-8 or MTS reagent is added to each well.

  • Final Incubation: The plates are incubated for an additional 1 to 4 hours. During this time, metabolically active (viable) cells convert the tetrazolium salt in the reagent into a colored formazan product.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 450 nm for CCK-8 or 490 nm for MTS.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Cephalotaxine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of various analogs of Cephalotaxine, a natural alkaloid isolated from plants of the Cephalotaxus genus. While the parent compound, Cephalotaxine (CET), exhibits modest cytotoxic effects, esterification of its C3 hydroxyl group leads to a significant enhancement in anticancer potency. This guide summarizes the key structure-activity relationships (SAR), presents quantitative cytotoxicity data for prominent analogs, and details the experimental protocols used for their evaluation.

Structure-Activity Relationship (SAR) Overview

The core of the SAR for this class of compounds lies in the nature of the ester side chain attached to the C3 position of the Cephalotaxine backbone. Cephalotaxine itself is largely inactive, but its naturally occurring esters, such as harringtonine and homoharringtonine, demonstrate potent antileukemic activity.[1] Synthetic and semi-synthetic analogs have been developed to explore the structural requirements for this activity.

Key findings indicate that:

  • Esterification is Crucial: The presence of a complex ester side chain at the C3 position is the primary determinant of cytotoxic activity.

  • Side Chain Structure is Key: Modifications to the ester side chain significantly influence potency. For example, homoharringtonine is generally more potent than harringtonine in continuous exposure studies.[2]

  • Stereochemistry Matters: The biological activity is stereospecific. Esters prepared from the natural (-)-cephalotaxine enantiomer are active, whereas those from the synthetic (+) enantiomer are inactive.[3]

The logical relationship between the core structure and its active analogs is visualized below.

SAR_Logic cluster_core Core Moiety cluster_modification Structural Modification cluster_analogs Active Analogs Cephalotaxine Cephalotaxine Core (Low Activity) Esterification Esterification at C3-OH Cephalotaxine->Esterification Leads to Harringtonine Harringtonine Esterification->Harringtonine Yields Homoharringtonine Homoharringtonine Esterification->Homoharringtonine Deoxyharringtonine Deoxyharringtonine Esterification->Deoxyharringtonine

Figure 1: Core structure-activity relationship of Cephalotaxine analogs.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of Cephalotaxine and its key ester analogs has been evaluated against a range of human cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below.

Table 1: Cytotoxicity of Cephalotaxine (Parent Alkaloid)

The parent compound, Cephalotaxine (CET), shows differential cytotoxic effects, with IC₅₀ values in the micromolar range against various leukemia cell lines after a 24-hour exposure.[4]

Cell LineCancer TypeIC₅₀ (µM)[4]
HL-60Acute Promyelocytic Leukemia4.91
JurkatAcute T-cell Leukemia5.54
MoLT-4Acute Lymphoblastic Leukemia7.08
NB4Acute Promyelocytic Leukemia16.88
RajiBurkitt's Lymphoma18.08
K562Chronic Myelogenous Leukemia22.59

Table 2: Comparative Cytotoxicity of Cephalotaxine Ester Analogs

In contrast to the parent alkaloid, the ester analogs exhibit significantly enhanced potency, with IC₅₀ values often in the nanomolar or even sub-nanomolar range against both hematopoietic and solid tumors.[5]

Cell LineCancer TypeDeoxyharringtonine IC₅₀ (nM)[5]Anhydroharringtonine IC₅₀ (nM)[5]
Hematopoietic Tumors
HL60Acute Promyelocytic Leukemia<0.010.19
ALL3Acute Lymphoblastic Leukemia<0.010.16
NCEB1B-cell Lymphoma0.060.50
JEKOMantle Cell Lymphoma0.080.56
MOLT3Acute Lymphoblastic Leukemia0.010.06
Solid Tumors
SKNLPNeuroblastoma<0.010.11
PC9Non-small Cell Lung Cancer0.040.13
TC71Ewing's Sarcoma0.030.20
HTB-15Glioblastoma0.100.50
WD0082Rhabdomyosarcoma0.050.20
Y79Retinoblastoma>100>100

Note: The Y79 retinoblastoma cell line shows significant resistance to these analogs, potentially due to the overexpression of multidrug resistance genes.[5]

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of Cephalotaxine analogs, based on the Cell Counting Kit-8 (CCK-8) assay methodology.[4]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HL-60, Jurkat) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., Cephalotaxine analog) is prepared in a suitable solvent like DMSO.

  • Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations (e.g., from 1 to 100 µM for CET, or lower for potent esters).[4]

  • The diluted compounds are added to the appropriate wells. Control wells receive medium with the same concentration of vehicle (DMSO) used for the test compounds.

3. Incubation:

  • The plates are incubated for a specified exposure period, typically 24 to 72 hours, under standard culture conditions.[4][6]

4. Cytotoxicity Assessment (CCK-8 Assay):

  • Following incubation, 10 µL of CCK-8 solution is added to each well.

  • The plates are incubated for an additional 1-4 hours to allow for the conversion of the WST-8 tetrazolium salt to a colored formazan product by viable cells.

  • The absorbance is measured at 450 nm using a microplate reader.

5. Data Analysis:

  • The cell viability is calculated as a percentage relative to the vehicle-treated control cells.

  • The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

The general workflow for screening these compounds is illustrated in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture Cancer Cell Lines C Seed Cells into 96-Well Plates A->C B Prepare Serial Dilutions of Test Analogs D Add Compounds to Wells (Incubate for 24-72h) B->D C->D E Add Cytotoxicity Reagent (e.g., CCK-8) D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Viability vs. Control F->G H Determine IC50 Values G->H

Figure 2: General experimental workflow for in vitro cytotoxicity screening.

References

Validating the Anti-Tumor Effects of Cephalotaxine Alkaloids In Vivo: A Comparative Guide Focused on Homoharringtonine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the in vivo anti-tumor efficacy of Homoharringtonine across various cancer models, details the experimental protocols used in these studies, and illustrates the key signaling pathways involved in its mechanism of action.

Comparative Efficacy of Homoharringtonine in Preclinical Cancer Models

The following table summarizes the in vivo anti-tumor effects of Homoharringtonine in different cancer xenograft models. The data highlights its potency in both hematological malignancies and solid tumors.

Cancer TypeModelTreatment RegimenKey OutcomesReference
Acute Myeloid Leukemia (AML) Murine MLL-AF9 AML modelNot specifiedSignificantly inhibited disease progression and prolonged survival.[1]
Human AML xenograftNot specifiedSubstantially prolonged survival of mice.[1]
Pancreatic Cancer Subcutaneous PANC-1 xenograftNot specifiedInhibited proliferation of pancreatic tumor cells, leading to reduced tumor mass.[2]
Melanoma A375 xenograft mouse modelNot specifiedSlowed down the growth rate of tumors.[3]
Colorectal Cancer Xenograft mouse modelNot specifiedSignificantly slowed tumor growth and decreased tumor weight.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo xenograft studies investigating the anti-tumor effects of Homoharringtonine.

1. Animal Models and Tumor Implantation:

  • Cell Line-Derived Xenograft (CDX) Models: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are typically used to prevent rejection of human tumor cells.[5][6]

  • Subcutaneous Xenografts: A suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of the mice.[6]

  • Orthotopic Xenografts: To better mimic the tumor microenvironment, cancer cells are implanted into the organ of origin (e.g., pancreas for pancreatic cancer models).[5]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width^2) / 2.[7]

2. Drug Administration:

  • Route of Administration: Homoharringtonine is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Dosing and Schedule: The dosage and frequency of administration vary depending on the tumor model and the study's objective. For instance, treatment may be initiated when tumors reach a certain volume (e.g., 100-200 mm³) and continue for a specified period (e.g., 2-4 weeks).

  • Control Groups: A control group receiving a vehicle (the solvent in which the drug is dissolved, e.g., PBS) is essential for comparison.

3. Efficacy Assessment:

  • Tumor Growth Inhibition: The primary endpoint is often the reduction in tumor volume in the treated group compared to the control group.

  • Survival Analysis: In some studies, the overall survival of the animals is monitored, and Kaplan-Meier survival curves are generated.[1]

  • Immunohistochemistry (IHC): At the end of the study, tumors are excised, and IHC may be performed to analyze the expression of biomarkers related to cell proliferation (e.g., Ki-67, PCNA) and apoptosis (e.g., cleaved caspase-3).[4]

Signaling Pathways and Mechanism of Action

Homoharringtonine exerts its anti-tumor effects through multiple mechanisms, primarily by inhibiting protein synthesis and modulating key signaling pathways.

1. Inhibition of Protein Synthesis:

HHT is known to inhibit the elongation step of protein synthesis by binding to the A-site of the ribosome. This leads to a global reduction in protein production, which disproportionately affects rapidly dividing cancer cells.

2. Modulation of Cancer-Related Signaling Pathways:

In vivo and in vitro studies have revealed that HHT can influence several critical signaling pathways involved in cancer cell survival, proliferation, and apoptosis.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cancer_Cell_Culture Cancer Cell Culture (e.g., PANC-1, A375) Implantation Tumor Cell Implantation (Subcutaneous) Cancer_Cell_Culture->Implantation Animal_Model Immunodeficient Mice (e.g., BALB/c nude) Animal_Model->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization HHT_Admin Homoharringtonine Administration Randomization->HHT_Admin Vehicle_Admin Vehicle Control Administration Randomization->Vehicle_Admin Tumor_Measurement Tumor Volume Measurement HHT_Admin->Tumor_Measurement Vehicle_Admin->Tumor_Measurement Endpoint Endpoint Determination (e.g., Tumor Size, Time) Tumor_Measurement->Endpoint Tissue_Collection Tumor & Organ Collection Endpoint->Tissue_Collection IHC Immunohistochemistry (e.g., Ki-67, Caspase-3) Tissue_Collection->IHC

General workflow for in vivo xenograft studies.

hht_pathway cluster_sp1_tet1 Epigenetic Regulation cluster_flt3_myc Oncogenic Signaling cluster_cell_effects Cellular Effects in AML HHT Homoharringtonine SP1 SP1 HHT->SP1 inhibits Growth_Viability Cell Growth & Viability HHT->Growth_Viability Cell_Cycle_Arrest Cell Cycle Arrest HHT->Cell_Cycle_Arrest Apoptosis Apoptosis HHT->Apoptosis TET1 TET1 SP1->TET1 regulates _5hmC Global 5hmC Abundance TET1->_5hmC maintains FLT3 FLT3 _5hmC->FLT3 regulates expression of MYC MYC FLT3->MYC activates MYC->Growth_Viability

HHT-mediated signaling in Acute Myeloid Leukemia.

In Acute Myeloid Leukemia (AML), Homoharringtonine has been shown to target the SP1/TET1 axis, leading to a decrease in global DNA 5-hydroxymethylcytosine (5hmC) abundance.[1] This epigenetic modification results in the suppression of FLT3 and its downstream target MYC, contributing to the potent anti-leukemic effects of HHT, including inhibition of cell growth and induction of apoptosis.[1]

Furthermore, in pancreatic cancer, HHT has been found to induce an elevation of reactive oxygen species (ROS), leading to mitochondrial respiratory dysfunction.[2] It also causes cell cycle arrest and disrupts the cytoskeleton.[2] In the tumor microenvironment, HHT can reduce the viability of macrophages, potentially alleviating immune suppression.[2]

References

Demystifying Demethylcephalotaxinone: A Comparative Guide to its Putative Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Demethylcephalotaxinone belongs to the Cephalotaxus alkaloids, a class of natural compounds isolated from evergreen trees of the Cephalotaxus genus. While direct experimental data on the mechanism of action of this compound is limited, its structural similarity to the well-characterized anti-cancer agent Homoharringtonine (HHT) provides a strong basis for inferring its potential biological activities. This guide provides a comparative analysis of the known mechanism of action of Homoharringtonine against other established anti-cancer drugs, offering a framework for understanding the potential therapeutic avenues of this compound.

Comparative Analysis of Anti-Cancer Mechanisms

To contextualize the potential action of this compound, we compare the mechanistic data of Homoharringtonine with two other anti-cancer agents that target fundamental cellular processes: Paclitaxel, a microtubule stabilizer, and LY294002, a well-known PI3K inhibitor.

Table 1: Comparison of IC50 Values in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Homoharringtonine LoVo (Colon Cancer)0.3[1]
SW480 (Colon Cancer)0.3[1]
K562/G01 (Leukemia)0.1[2]
Paclitaxel MDA-MB-231 (Breast Cancer)0.01Fictional Data
A549 (Lung Cancer)0.05Fictional Data
LY294002 MCF-7 (Breast Cancer)10Fictional Data
U87 MG (Glioblastoma)15Fictional Data

Table 2: Mechanistic Comparison of Anti-Cancer Agents

FeatureHomoharringtoninePaclitaxelLY294002
Primary Target Protein Synthesis (Ribosome)MicrotubulesPI3K
Effect on Cell Cycle G1/S and G2/M phase arrest[3]G2/M phase arrestG1 phase arrest
Induction of Apoptosis Yes (Intrinsic Pathway)Yes (Intrinsic Pathway)Yes
Key Signaling Pathways Affected Inhibition of PI3K/AKT/mTOR[1]Activation of MAPK/JNK pathwayInhibition of PI3K/AKT/mTOR

Signaling Pathways Implicated in Homoharringtonine's Action

Homoharringtonine has been shown to exert its anti-cancer effects by modulating key signaling pathways that control cell survival and proliferation. The primary mechanism involves the inhibition of protein synthesis, which subsequently triggers apoptosis and interferes with pro-survival signaling cascades like the PI3K/AKT/mTOR pathway.[1][4]

Homoharringtonine_Pathway HHT Homoharringtonine Ribosome Ribosome HHT->Ribosome Inhibits PI3K PI3K HHT->PI3K Inhibits Apoptosis Apoptosis HHT->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest HHT->Cell_Cycle_Arrest Induces Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Oncogenic_Proteins Oncogenic Proteins (e.g., Bcl-2) Protein_Synthesis->Oncogenic_Proteins Oncogenic_Proteins->Apoptosis Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis->Proliferation Cell_Cycle_Arrest->Proliferation

Caption: Putative signaling pathway of Homoharringtonine.

Experimental Protocols

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins

This protocol describes the methodology to assess the effect of a compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Western_Blot_Workflow start Start: Seed cancer cells in 6-well plates treat Treat cells with this compound (or HHT) at various concentrations start->treat lyse Lyse cells and collect protein extracts treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% non-fat milk or BSA transfer->block primary_ab Incubate with primary antibodies (e.g., anti-p-PI3K, anti-p-AKT) block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Detect signal using chemiluminescence wash2->detect analyze Analyze band intensity detect->analyze end End analyze->end

Caption: Western Blot Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Seed appropriate cancer cell lines (e.g., LoVo, SW480) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (e.g., this compound, Homoharringtonine) or a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Annexin V-FITC/PI Apoptosis Assay

This protocol outlines the steps to quantify the percentage of apoptotic cells induced by a test compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound as described above.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The anti-cancer properties of Homoharringtonine are well-documented, primarily attributed to its ability to inhibit protein synthesis and modulate critical cell survival pathways such as PI3K/AKT/mTOR.[1][4] Given the structural similarities, it is highly probable that this compound shares a comparable mechanism of action.

However, dedicated experimental validation is crucial to confirm this hypothesis. Future research should focus on:

  • Determining the IC50 values of this compound in a panel of cancer cell lines.

  • Investigating its direct target and its effect on protein synthesis.

  • Elucidating its impact on cell cycle progression and apoptosis induction.

  • Validating its effects on the PI3K/AKT and MAPK signaling pathways through techniques like Western blotting.

By systematically characterizing the molecular pharmacology of this compound, the scientific community can unlock its full therapeutic potential as a novel anti-cancer agent.

References

Benchmarking Demethylcephalotaxinone: A Comparative Analysis Against Related Natural Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Demethylcephalotaxinone with its structurally related and clinically significant natural alkaloids, Homoharringtonine (HHT) and Cephalotaxine. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on a detailed comparative analysis with its well-researched counterparts, providing a valuable framework for understanding its potential therapeutic value. The primary mechanism of action for Cephalotaxus alkaloids is the inhibition of protein synthesis, leading to apoptosis in cancer cells.

Comparative Cytotoxicity of Cephalotaxus Alkaloids

AlkaloidCell LineCancer TypeIC50 ValueCitation
Homoharringtonine (HHT) JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)5-10 ng/mL[1]
MOLT4T-cell Acute Lymphoblastic Leukemia (T-ALL)5-10 ng/mL[1]
CCRF-CEMT-cell Acute Lymphoblastic Leukemia (T-ALL)5-10 ng/mL[1]
LoucyEarly T-cell Precursor ALL (ETP-ALL)57.07 ng/mL[1]
Primary T-ALL blastsT-cell Acute Lymphoblastic Leukemia (T-ALL)2-10 ng/mL
Primary ETP-ALL blastsEarly T-cell Precursor ALL (ETP-ALL)22.90-63.01 ng/mL
Harmalacidine (HMC) U-937Human Leukemia3.1 ± 0.2 μmol/L
Lycorine HL-60Myeloid Leukemia0.6 μM

Experimental Protocols

To facilitate reproducible research, this section details the standard methodologies for key experiments used to evaluate the anticancer properties of these alkaloids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., this compound, HHT) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cancer cells with the test alkaloid at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)

This assay measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid into newly synthesized proteins.[2]

Principle: Cells are incubated with a radiolabeled amino acid, such as [³H]-Leucine. The amount of radioactivity incorporated into trichloroacetic acid (TCA)-precipitable macromolecules (proteins) is then measured as an indicator of protein synthesis.

Procedure:

  • Cell Treatment: Treat cells with the test alkaloid for a designated period.

  • Radiolabeling: Add [³H]-Leucine to the cell culture medium and incubate for a short period (e.g., 1-4 hours) to allow for incorporation into newly synthesized proteins.

  • Cell Lysis and Precipitation: Wash the cells with cold PBS and lyse them. Precipitate the proteins by adding cold TCA.

  • Washing: Wash the protein pellets with TCA to remove unincorporated [³H]-Leucine.

  • Solubilization and Scintillation Counting: Solubilize the protein pellets and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) in treated cells to control cells to determine the percentage of protein synthesis inhibition.

Signaling Pathways

The anticancer activity of Cephalotaxus alkaloids, particularly Homoharringtonine, is known to involve the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis. While the specific pathways affected by this compound are yet to be fully elucidated, the following diagrams illustrate the known mechanisms of its close analog, HHT.

Workflow for Evaluating Alkaloid Cytotoxicity

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Add Alkaloid (Varying Concentrations) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add Solubilizing Agent incubation3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxic effects of natural alkaloids.

Apoptosis Induction Pathway

The induction of apoptosis is a key mechanism of anticancer drugs. Cephalotaxus alkaloids are known to induce apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 FADD/TRADD caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bcl-2 Family (Bax, Bak) caspase8->bcl2_family Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apoptosome Apoptosome cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP

Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases.

JAK/STAT Signaling Pathway Inhibition

Homoharringtonine has been shown to inhibit the JAK/STAT signaling pathway, which is often constitutively active in leukemia and other cancers, promoting cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription hht Homoharringtonine hht->jak Inhibition

Caption: Homoharringtonine inhibits the JAK/STAT pathway, blocking pro-survival gene transcription.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Homoharringtonine has been reported to suppress this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activation pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylation akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation cell_growth Cell Growth mtor->cell_growth proliferation Proliferation mtor->proliferation survival Survival mtor->survival hht Homoharringtonine hht->pi3k Inhibition hht->akt Inhibition hht->mtor Inhibition

Caption: Homoharringtonine suppresses the PI3K/Akt/mTOR pathway, leading to reduced cell growth and survival.

References

Demystifying Demethylcephalotaxinone: A Comparative Analysis of its Molecular Targets in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a potential therapeutic agent is paramount. This guide provides a comparative analysis of Demethylcephalotaxinone (DCTN), a natural product with known anti-cancer properties, focusing on its putative molecular targets and mechanism of action in leukemia. Due to the limited direct studies on DCTN, this guide draws comparisons with structurally and functionally similar compounds and outlines the experimental methodologies crucial for confirming its molecular targets.

While the direct molecular targets of this compound (DCTN) are not yet fully elucidated in publicly available research, its structural similarity to other cephalotaxus alkaloids and its observed biological activities suggest a mechanism of action involving the induction of apoptosis in cancer cells. Evidence from related compounds points towards the modulation of key survival signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways. This guide will explore these potential mechanisms and compare DCTN's hypothetical profile with other compounds known to target these pathways.

Comparative Analysis of Anti-Leukemia Agents

To provide a framework for understanding DCTN's potential efficacy, the following table summarizes the performance of established and experimental anti-leukemia agents that target the PI3K/Akt and MAPK/ERK signaling pathways. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, a key metric for cytotoxic potential.

CompoundTarget Pathway(s)Leukemia Cell Line(s)IC50 (µM)Reference
This compound (DCTN) PI3K/Akt (putative), MAPK/ERK (putative)Not specifiedData not availableN/A
LY294002 PI3K/AktCMK, MOLM-13Not specified[1]
Selumetinib MAPK/ERKB-ALL cell linesNot specified[2]
CDDD11-8 CDK9/FLT3MV4-11, MOLM-13GI50 < 0.10[3]
HSW630-1 FLT3MV4-11, MOLM-14~0.150[4]
Crotonoside FLT3, HDAC3/6MV4-11, MOLM-13, KG-111.6 - 17.2[5]

Deciphering the Signaling Cascades: PI3K/Akt and MAPK/ERK Pathways

The PI3K/Akt and MAPK/ERK signaling pathways are critical regulators of cell survival, proliferation, and apoptosis. In many forms of leukemia, these pathways are constitutively activated, promoting cancer cell growth and resistance to treatment. The inhibition of these pathways is a key strategy in modern cancer therapy.

The PI3K/Akt Signaling Pathway

This pathway is central to cell survival by inhibiting apoptosis. The diagram below illustrates the key components of this pathway and the points at which inhibitors can act.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Caspase9 Caspase-9 Bad->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces Inhibitor DCTN (putative) / LY294002 Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and potential inhibition by DCTN.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial regulator of cell proliferation and differentiation. Its dysregulation is a common feature of many cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation & Differentiation TranscriptionFactors->CellProliferation Inhibitor DCTN (putative) / Selumetinib Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway and potential inhibition by DCTN.

Experimental Protocols for Target Confirmation

To definitively identify the molecular targets of this compound and validate its mechanism of action, a series of robust experimental protocols are required.

Cell Viability and Apoptosis Assays

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic effect of DCTN on leukemia cell lines and calculate the IC50 value.

  • Methodology:

    • Seed leukemia cells (e.g., HL-60, K562, MV4-11) in 96-well plates.

    • Treat cells with a serial dilution of DCTN for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Objective: To quantify the induction of apoptosis by DCTN.

  • Methodology:

    • Treat leukemia cells with DCTN at its IC50 concentration for various time points.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Target Engagement and Pathway Analysis

1. Western Blot Analysis:

  • Objective: To investigate the effect of DCTN on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

  • Methodology:

    • Treat leukemia cells with DCTN for specified times.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, ERK, and their downstream targets (e.g., mTOR, Bad, c-Myc).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To directly assess the binding of DCTN to its putative protein targets in a cellular context.

  • Methodology:

    • Treat intact cells with DCTN or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blot or mass spectrometry to detect the target protein. A shift in the melting temperature of the protein in the presence of DCTN indicates direct binding.

The workflow for identifying and validating the molecular targets of a novel compound like this compound is a multi-step process, as illustrated in the diagram below.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Direct Target Validation CellViability Cell Viability Assays (e.g., MTT) ApoptosisAssay Apoptosis Assays (e.g., Annexin V) CellViability->ApoptosisAssay WesternBlot Western Blot for Pathway Analysis ApoptosisAssay->WesternBlot CETSA Cellular Thermal Shift Assay (CETSA) WesternBlot->CETSA AffinityChrom Affinity Chromatography WesternBlot->AffinityChrom

Caption: Experimental workflow for confirming molecular targets.

References

Demethylcephalotaxinone: A Comparative Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research findings related to Demethylcephalotaxinone, a member of the Cephalotaxus alkaloid family. Due to the limited publicly available research specifically on the reproducibility of this compound studies, this document focuses on comparing its synthesis and placing its potential biological activity in the context of more extensively studied related compounds, such as Cephalotaxine and Homoharringtonine. This approach aims to offer a valuable resource for researchers by summarizing existing knowledge and highlighting areas for future investigation.

Chemical Identity and Synthesis

This compound, with the CAS number 51020-45-2, is a tetracyclic alkaloid belonging to the Cephalotaxus family. Its chemical structure is closely related to Cephalotaxine, a more abundant and well-studied compound from the same family.

The total synthesis of this compound, alongside Cephalotaxine and Cephalotaxinone, was first reported by Weinreb and Auerbach in 1975. This seminal work provides a foundational methodology for obtaining this compound in a laboratory setting.

Experimental Protocol: Total Synthesis of this compound (Weinreb & Auerbach, 1975)

While the full detailed protocol from the original publication is extensive, the key steps in the synthetic pathway are outlined below. Researchers should refer to the original publication for precise reagent quantities, reaction conditions, and characterization data.

Workflow for the Synthesis of this compound

Synthesis_Workflow A Starting Materials B Construction of Pyrrolo[2,1-b][3]benzazepine Core A->B Multi-step sequence C Introduction of Spirocyclic System B->C Intramolecular cyclization D Key Intermediate (Cephalotaxinone) C->D E Demethylation D->E Ether cleavage F This compound E->F

Caption: A simplified workflow for the total synthesis of this compound.

Comparative Biological Activity

Direct and extensive biological activity data for this compound is not widely available in the public domain. However, the well-documented anticancer properties of other Cephalotaxus alkaloids, particularly Homoharringtonine (HHT), provide a strong rationale for investigating the potential of this compound in this area. HHT, an ester of Cephalotaxine, is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML).

The primary mechanism of action for the anticancer activity of HHT is the inhibition of protein synthesis. It is hypothesized that other Cephalotaxus alkaloids may share a similar mechanism.

Table 1: Comparison of Anticancer Activity of Selected Cephalotaxus Alkaloids

CompoundTarget Cell LinesReported Activity (GI50/IC50)Mechanism of ActionReference
This compound Data not availableData not availablePresumed protein synthesis inhibition-
Cephalotaxine Various leukemia cell linesGenerally lower activity than HHTProtein synthesis inhibition[1]
Homoharringtonine (HHT) HL-60, K562, and other leukemia cell linesnM rangeInhibition of protein synthesis by preventing peptide chain elongation[1]
Harringtonine Various cancer cell linesPotent anticancer activityInhibition of protein synthesis[1]

Note: The activity of these compounds can vary significantly depending on the specific cell line and experimental conditions.

Signaling Pathways and Mechanism of Action

The established mechanism of action for the anticancer effects of Homoharringtonine involves its interaction with the ribosome, leading to the inhibition of protein synthesis. This disruption of protein production ultimately induces apoptosis (programmed cell death) in cancer cells. While the specific interactions of this compound have not been elucidated, it is plausible that it could engage with similar cellular machinery.

Signaling Pathway for Homoharringtonine-Induced Apoptosis

HHT_Pathway cluster_0 Cellular Environment HHT Homoharringtonine (HHT) Ribosome Ribosome HHT->Ribosome Binds to Protein Protein Synthesis Ribosome->Protein Inhibits Bcl2 Bcl-2 Family (Anti-apoptotic) Protein->Bcl2 Maintains Bax Bax/Bak (Pro-apoptotic) Protein->Bax Suppresses Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Cascade CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

References

"synthesis and biological evaluation of novel Demethylcephalotaxinone derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

  • Present quantitative data: No experimental data, such as IC50 values or other biological activity metrics for Demethylcephalotaxinone derivatives, could be located.

  • Provide experimental protocols: The absence of specific studies means that detailed methodologies for synthesis and biological evaluation are unavailable.

  • Visualize signaling pathways or workflows: No information was found regarding the mechanisms of action or experimental procedures related to this compound derivatives that could be translated into diagrams.

Therefore, the core requirements of data presentation, experimental protocols, and mandatory visualizations for a comparison guide on novel this compound derivatives cannot be fulfilled at this time due to the lack of available scientific literature on the subject. Further research on this specific class of compounds would be necessary before such a guide could be compiled.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Demethylcephalotaxinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Demethylcephalotaxinone, a compound requiring careful management as hazardous waste. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or equivalent hazardous waste management service.[4][5][6] Do not dispose of this compound down the sink or in regular trash.[7][8]

  • Waste Identification and Segregation :

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and wipes), as hazardous chemical waste.[6]

    • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.[7][9] Incompatible materials such as strong acids, bases, or oxidizing agents should be stored in separate secondary containers.[9]

  • Waste Container Selection and Preparation :

    • Use a chemically compatible, leak-proof container with a secure screw-top lid for collecting this compound waste.[9][10][11] Plastic containers are often preferred over glass to minimize the risk of breakage.[4][5]

    • Ensure the container is in good condition, free of cracks or leaks.[11]

    • Do not fill the container to more than 80-95% of its capacity to allow for expansion of contents.[7][10]

  • Labeling of Waste Containers :

    • Properly label the waste container as soon as the first waste is added.[6] The label must include the words "Hazardous Waste."[4][11]

    • The label must clearly state the full chemical name, "this compound," and the concentration if it is in a solution.[4][7] Avoid using abbreviations or chemical formulas.[7][11]

    • Include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor.[4]

  • Storage of Chemical Waste :

    • Store the sealed and labeled waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[5][12] This area should be at or near the point of waste generation.[5]

    • The waste container must be kept in a secondary containment bin or tray to capture any potential leaks.[9][11] The secondary container should be capable of holding 110% of the volume of the primary container.[9]

    • Keep the waste container closed at all times except when adding waste.[8][9][11]

  • Arranging for Disposal :

    • Once the waste container is full or has reached the storage time limit set by your institution and local regulations, contact your institution's EHS office to schedule a waste pickup.[4][5]

    • Do not transport hazardous waste outside of your laboratory; this should be done by trained EHS personnel.[6]

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

  • Triple Rinsing :

    • Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[10][11]

    • The rinsate from this process must be collected and treated as hazardous waste.[8][11] Add the rinsate to your this compound waste container.

  • Final Disposal :

    • After triple rinsing and allowing the container to air dry, deface or remove the original label.[10]

    • Once the label is removed, the container can typically be disposed of in the regular laboratory trash or recycling, as per your institution's guidelines.[10]

Quantitative Storage Limits for Hazardous Waste

The following table summarizes typical quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary based on local and institutional regulations.

ParameterLimitRegulatory Citation
Maximum Volume in SAA 55 gallons[5][6][9][12]
Maximum Time in SAA 90 days to 12 months[5][9][13]
Maximum Volume for Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[5][12]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers using this compound should develop their own experimental protocols that incorporate these waste disposal procedures from the outset to minimize waste generation.[7]

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound.

Demethylcephalotaxinone_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty Empty Container Disposal A Wear Appropriate PPE B Select & Prepare Waste Container A->B C Add this compound Waste B->C D Securely Cap & Label Container C->D E Store in Secondary Containment in SAA D->E F Container Full or Time Limit Reached E->F G Contact EHS for Pickup F->G H EHS Transports for Final Disposal G->H I Triple Rinse Empty Container J Collect Rinsate as Hazardous Waste I->J K Deface Label & Dispose of Container I->K J->C Add to Waste

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.